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1,2,3,4-Tetrahydroquinoline-7-carboxamide Documentation Hub

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  • Product: 1,2,3,4-Tetrahydroquinoline-7-carboxamide
  • CAS: 1391210-56-2

Core Science & Biosynthesis

Foundational

Biological Activity of Tetrahydroquinoline-7-Carboxamide Derivatives

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of tetrahydroquinoline-7-carboxamide derivatives. This analysis distinguishes between the 1,2,3,4-tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of tetrahydroquinoline-7-carboxamide derivatives. This analysis distinguishes between the 1,2,3,4-tetrahydroquinoline (THQ) core and its oxidized lactam analog, 3,4-dihydro-2(1H)-quinolinone (2-oxo-THQ) , as both scaffolds utilize the 7-carboxamide vector to engage distinct biological targets.

Technical Guide & Medicinal Chemistry Review

Executive Summary: A Privileged Scaffold

The tetrahydroquinoline-7-carboxamide motif represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization.

Its pharmacological versatility stems from three distinct vectors:

  • The 7-Carboxamide Handle: Acts as a critical hydrogen-bond donor/acceptor site, often mimicking peptide bonds or engaging specific pockets in GPCRs and kinases.

  • The Nitrogen (N1) Position: A site for sulfonylation (ROR

    
     modulators) or alkylation (GPCR ligands).
    
  • The C2 Position (Carbonyl vs. Methylene): The presence of a carbonyl group (2-oxo) transforms the scaffold into a lactam, altering pKa and solubility, critical for CNS penetration and oral bioavailability.

Core Therapeutic Areas
Target ClassMechanism of ActionTherapeutic IndicationKey Structural Feature
Innate Immunity STING Agonist Immuno-oncology2-oxo-THQ fused systems; bicyclic benzamide mimic
GPCRs D2/D3/5-HT Modulator Schizophrenia, BipolarN-alkyl linker to phenylpiperazine (Aripiprazole-like)
Nuclear Receptors ROR

Inverse Agonist
Psoriasis, AutoimmunityN1-sulfonylation; 7-carboxamide H-bonding
Coagulation Factor XIa Inhibitor Thrombosis2-oxo core; P1 residue mimic

Mechanism of Action & Signaling Pathways

STING Agonism (Immuno-Oncology)

Recent research identifies 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide as a potent agonist of the STING (Stimulator of Interferon Genes) pathway.[1] Unlike cyclic dinucleotides (CDNs) which have poor membrane permeability, these small molecules (e.g., Compound 31 in literature) enter the cell and stabilize the STING dimer in an active conformation.

Pathway Logic:

  • Binding: The scaffold binds to the transmembrane STING protein in the ER.

  • Activation: Induces a conformational shift, recruiting TBK1 (TANK-binding kinase 1).

  • Phosphorylation: TBK1 phosphorylates IRF3.

  • Transcription: p-IRF3 translocates to the nucleus, driving Type I Interferon (IFN-

    
    ) and chemokine (CXCL10) production.
    
  • Result: Activation of CD8+ T-cells and regression of "cold" tumors.

STING_Pathway Compound THQ-7-Carboxamide (Small Molecule) STING_ER STING Dimer (ER) Compound->STING_ER Binds/Stabilizes TBK1 TBK1 Recruitment STING_ER->TBK1 Activates IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates Nucleus Nuclear Translocation IRF3->Nucleus Cytokines IFN-β / CXCL10 Secretion Nucleus->Cytokines Transcription Tumor Anti-Tumor Immunity (CD8+) Cytokines->Tumor T-Cell Priming

Figure 1: Mechanism of STING activation by tetrahydroquinoline-7-carboxamide derivatives.

Neuropsychiatric Modulation (GPCRs)

Derivatives featuring a long lipophilic tail at the 7-carboxamide nitrogen (often linked to a phenylpiperazine) function as atypical antipsychotics .

  • Dopamine D2/D3: Partial agonism or antagonism stabilizes dopaminergic tone.

  • Serotonin 5-HT1A/2A: Modulates mood and reduces extrapyramidal side effects (EPS).

  • Structure-Activity Relationship (SAR): The 2-oxo-THQ core mimics the carbostyril moiety found in Aripiprazole, serving as a bioisostere that maintains receptor affinity while altering metabolic stability.

Medicinal Chemistry & Synthesis[2][3][4][5][6][7][8][9][10][11]

Structural Versatility

The scaffold allows for "divergent synthesis" from a common intermediate.

  • Zone A (N1 Position):

    • Sulfonamides: Confer ROR

      
       activity.
      
    • Alkyl/Aryl groups: Modulate lipophilicity for CNS penetration.

  • Zone B (7-Carboxamide):

    • Primary Amides: STING activity.

    • Bulky Amides (e.g., N-indanyl): Factor XIa or GPCR selectivity.

Synthesis Protocol (Friedländer Annulation Route)

This protocol describes the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid precursor, a key intermediate for carboxamide generation.

Reagents:

  • 3-Amino-4-nitrobenzoic acid (Starting material)

  • Succinic anhydride

  • Palladium on Carbon (Pd/C)

  • HBTU/DIPEA (Coupling agents)

Workflow:

  • Condensation: React 3-amino-4-nitrobenzoic acid with succinic anhydride to form the succinimide intermediate.

  • Reduction/Cyclization: Hydrogenation (H2, Pd/C) reduces the nitro group to an amine, which spontaneously attacks the internal carbonyl to close the lactam ring (2-oxo-THQ).

  • Amidation: The resulting carboxylic acid at position 7 is activated (HBTU) and reacted with the desired amine (e.g., ammonia for STING agonists, piperazine linkers for antipsychotics).

Synthesis_Workflow Start 3-Amino-4-nitrobenzoic acid Step1 Condensation (Succinic anhydride) Start->Step1 Inter1 Succinimide Intermediate Step1->Inter1 Step2 Pd/C, H2 (Reductive Cyclization) Inter1->Step2 Core 2-oxo-THQ-7-COOH (Core Scaffold) Step2->Core Step3 Amidation (HBTU, R-NH2) Core->Step3 Final Target 7-Carboxamide Step3->Final

Figure 2: Synthetic route to 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide derivatives.

Experimental Validation Protocols

To establish trustworthiness, the following assays are recommended to validate biological activity.

In Vitro STING Reporter Assay

Objective: Quantify the induction of Interferon-beta (IFN-


) by the derivative.
  • Cell Line: HEK293T cells stably expressing hSTING and an IFN-

    
    -Luciferase reporter.[1]
    
  • Protocol:

    • Seed cells (20,000/well) in 96-well plates.

    • Treat with compound (0.1 nM – 100

      
      M) for 24 hours.
      
    • Positive Control: 2',3'-cGAMP (10

      
      M).
      
    • Negative Control: DMSO (0.1%).

    • Lyse cells and add luciferin substrate.

    • Measure luminescence.[1]

    • Data Output: Calculate EC50 relative to cGAMP max response.

Dopamine D2 Receptor Binding Assay

Objective: Determine affinity (


) for CNS-targeted derivatives.
  • Membrane Prep: CHO cells expressing human D2L receptor.

  • Radioligand: [3H]-Methylspiperone (0.2 nM).

  • Protocol:

    • Incubate membranes + radioligand + test compound (competition curve) for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Count radioactivity.

    • Calculation:

      
      .
      

Summary of Key Derivatives & Activity[1][2][7][8][12]

Compound IDStructure ClassTargetActivity (IC50/EC50)Ref
Cmpd 31 2-oxo-THQ-7-carboxamideSTING (Human)EC50: ~1-5

M (IFN-

)
[1]
Cmpd 35 N-(propyl-piperazinyl)-2-oxo-THQDopamine D2/D3Ki: < 10 nM[2]
GSK-Mimic N-sulfonyl-THQ-7-carboxamideROR

IC50: 50-200 nM[3]
FXIa-7 N-methoxy-N-methyl-2-oxo-THQFactor XIaIC50: < 50 nM[4]

References

  • Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway. Acta Pharmaceutica Sinica B. (2019). Link

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives (Analogous scaffold comparison). Acta Pol Pharm. (1996). Link

  • Tetrahydroquinoline and related bicyclic compounds for inhibition of RORgamma activity. Patent WO2012064744A2. (2012). Link

  • Factor XIa Inhibitors. Patent WO2016168098A1. (2016). Link

  • Compositions, synthesis and method for using atypical antipsychotic drugs of quinoline. Patent RU2497819C2. (2013). Link

Sources

Exploratory

SAR studies of 7-substituted 1,2,3,4-tetrahydroquinoline scaffolds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 7-Substituted 1,2,3,4-Tetrahydroquinoline Scaffolds For Researchers, Scientists, and Drug Development Professionals Authored by a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 7-Substituted 1,2,3,4-Tetrahydroquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties, combined with improved metabolic stability over its aromatic counterpart, quinoline, make it an attractive starting point for drug design.[4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) associated with substitutions at the 7-position of the THQ scaffold. We will explore the synthetic strategies to access these analogs, delve into the nuanced effects of various 7-substituents on a range of biological targets—including cancer, neurodegenerative disorders, and microbial infections—and provide detailed experimental protocols for their synthesis and evaluation. Our focus is to elucidate the causal relationships between chemical modifications at this specific position and the resulting pharmacological activities, thereby offering actionable insights for the rational design of novel therapeutics.

The Strategic Importance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The THQ nucleus is a common feature in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities such as anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties.[1][2][3][5][6] The non-planar, saturated portion of the THQ ring system allows for specific spatial arrangements of substituents, which can lead to precise interactions with biological targets. Furthermore, replacing scaffolds like quinoline or quinazoline with THQ has been shown to enhance metabolic stability and reduce off-target effects while maintaining key electronic and spatial characteristics.[4]

The 7-position on the benzene ring of the THQ scaffold is a critical vector for chemical modification. Substituents at this position can significantly modulate the electronic properties of the aromatic ring, influence ligand-receptor binding interactions, and alter the pharmacokinetic profile of the molecule. Understanding the SAR at this position is therefore paramount for optimizing the potency, selectivity, and drug-like properties of THQ-based compounds.

Navigating the Synthetic Landscape of 7-Substituted THQs

The synthesis of 7-substituted THQs can be approached through two primary strategies: modification of a pre-existing THQ core or de novo synthesis from appropriately substituted precursors.

Post-Cyclization Modification: Functionalization of the THQ Core

A common and versatile method involves the nitration of a protected THQ, which typically yields a mixture of 6- and 7-nitro isomers.[7] Subsequent separation and reduction of the 7-nitro group to an amine provides a key intermediate, the 7-amino-THQ, which serves as a versatile handle for a wide range of further modifications.

G THQ Protected THQ Nitration Nitration (e.g., KNO3, H2SO4) THQ->Nitration Isomers 6- and 7-Nitro-THQ Mixture Nitration->Isomers Separation Chromatographic Separation Isomers->Separation Nitro_7 7-Nitro-THQ Separation->Nitro_7 Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Nitro_7->Reduction Amino_7 7-Amino-THQ Reduction->Amino_7 Derivatization Amide Coupling, Alkylation, etc. Amino_7->Derivatization Final_Product 7-Substituted THQ Derivatives Derivatization->Final_Product

Caption: Synthetic workflow for 7-substituted THQs via a 7-amino intermediate.

De Novo Synthesis: The Povarov Reaction

The Povarov reaction, an imino Diels-Alder reaction, is a powerful tool for the one-pot, three-component synthesis of THQs.[1][8][9] By using a 4-substituted aniline as a starting material, one can directly install the desired functionality at what will become the 7-position of the final THQ product. This approach is highly efficient for creating libraries of analogs with diverse 7-substituents.

G Aniline 4-Substituted Aniline Povarov Povarov Reaction (Imino Diels-Alder) Aniline->Povarov Aldehyde Aldehyde Aldehyde->Povarov Alkene Electron-Rich Alkene Alkene->Povarov Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Povarov Product 7-Substituted THQ Povarov->Product

Caption: The Povarov reaction for the direct synthesis of 7-substituted THQs.

SAR at the 7-Position: A Multifaceted Exploration

The nature of the substituent at the 7-position profoundly impacts the biological activity of the THQ scaffold. Below, we dissect the SAR across several key therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of 7-substituted THQs as potent anticancer agents.[4][5][7] A key finding is that the presence of specific electron-withdrawing groups and hydrogen-bonding moieties at or linked to the 7-position can significantly enhance cytotoxicity against various cancer cell lines.

Key Insights:

  • Benzamide Moiety: The introduction of a benzamide group at the 7-position has proven to be a successful strategy. The nature of the substituents on this benzamide ring is critical.[4][7]

  • Electron-Withdrawing Groups: Highly electron-withdrawing groups, such as trifluoromethyl (CF3), on the 7-benzamide moiety dramatically increase cytotoxic activity.[4][7] For instance, compounds with two trifluoromethyl groups on the benzamide ring showed enhanced cytotoxicity against A549 (lung), MCF-7 (breast), and MDA-MB-231 (triple-negative breast) cancer cell lines.[4][7] This suggests that the electronic properties of the substituent play a crucial role in target engagement, potentially within the ATP-binding pocket of kinases like mTOR.[4]

  • Solubilizing Groups: While not directly at the 7-position, modifications to the N1-position of the THQ ring, in conjunction with 7-position substitutions, are important. For example, incorporating a morpholine ring at the N1-position can increase water solubility and facilitate specific interactions with target enzymes.[4]

Compound ID 7-Substituent (N-Benzoyl derivative) N1-Substituent A549 IC50 (µM) [7]MCF-7 IC50 (µM) [7]
10d 3,5-bis(trifluoromethyl)benzamidePiperidine-1-carbonyl0.0620.58
10e 3,5-bis(trifluoromethyl)benzamideMorpholine-4-carbonyl0.0330.103
10h 3,5-bis(trifluoromethyl)benzamidePiperidine-1-carbonyl0.1210.087
Anticholinesterase Activity for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[10][11][12] THQ derivatives have been explored for this purpose, with substitutions on the aromatic ring playing a key role in modulating inhibitory activity.[1][8][13]

Key Insights:

  • Alkoxy Groups: The introduction of alkoxy groups at the 7-position has been shown to influence AChE inhibitory activity. In a series of indolizinoquinoline-5,12-diones, 7-alkoxy substitution was critical for potent AChE inhibition.[14] One derivative with a specific 7-alkoxy group exhibited an IC50 value of 0.068 µM against AChE.[14]

  • Hybrid Molecules: Hybrid molecules combining the THQ core with other pharmacophores, such as 1,2,3-triazoles, have shown tunable inhibitory profiles against both AChE and BChE.[13] While the primary modification in one study was at the N1 position, the inherent properties of the THQ core, including potential substitutions at the 7-position, contribute to the overall activity profile.

  • Molecular Docking: Docking studies suggest that substituents at the 7-position can interact with the peripheral anionic site (PAS) of AChE, while other parts of the molecule engage with the catalytic active site (CAS).[14] This dual-binding capability is a hallmark of many effective Alzheimer's drugs.

Compound Series 7-Substituent Type Target Enzyme Observed Activity Reference
IndolizinoquinolinesAlkoxyAChEPotent inhibition (IC50 in nM range)[14]
Povarov ProductsMethoxyAChEModerate inhibition (IC50 > 100 µM)[1]
Antimicrobial Activity

The THQ scaffold is also being investigated for the development of novel antimicrobial agents to combat drug-resistant pathogens.[15][16][17] Substitutions at the 7-position are crucial for both the potency and spectrum of activity.

Key Insights:

  • Morpholine and Azole Groups: In the related quinolone class of antibiotics, the 7-position is a well-established site for modification. Introducing moieties like morpholine or various azoles (e.g., imidazole) at this position can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[18][19] A 7-(2-(aminomethyl)morpholino) derivative showed excellent Gram-positive activity and favorable therapeutic efficacy in mouse models.[18]

  • Sulfonamides: Hybrid molecules incorporating a sulfonamide moiety linked to the 4-amino position of a 7-methoxyquinoline demonstrated significant antimicrobial and antibiofilm activity.[17] The 7-methoxy group was a constant feature in this series, suggesting its importance for the observed biological effects.

  • Pentafluorosulfanyl (SF5) and Trifluoromethylsulfanyl (SCF3) Groups: The incorporation of SF5 or SCF3 groups onto the THQ scaffold has been shown to confer potent bactericidal activity, particularly against multidrug-resistant Gram-positive bacteria, including persister cells.[16] These groups enhance the membrane-disrupting capabilities of the compounds.[16]

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of SAR studies, robust and well-documented experimental protocols are essential.

Synthesis Protocol: Preparation of N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e)

This protocol is adapted from methodologies described for the synthesis of 7-amino-THQ derivatives.[4]

Step 1: Nitration of Protected THQ

  • Prepare a nitrating mixture by dissolving KNO3 (1.0 eq) in concentrated H2SO4 at 0 °C.

  • Add dichloromethane (DCM) to the mixture and stir for 15 minutes.

  • Add a solution of Fmoc-protected THQ (1.0 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2.5 hours.

  • Work up the reaction by pouring it over ice, extracting with DCM, and drying over Na2SO4.

  • Separate the 7-nitro-THQ isomer using preparative HPLC.

Step 2: Reduction of the Nitro Group

  • Dissolve the 7-nitro-THQ in ethanol.

  • Add SnCl2·2H2O (5.0 eq) and stir under reflux for 4 hours.

  • Cool the reaction, neutralize with aqueous NaHCO3, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield 7-amino-THQ.

Step 3: N1-Acylation

  • Dissolve the 7-amino-THQ derivative in DCM.

  • Add triethylamine (3.0 eq) and stir for 30 minutes at room temperature.

  • Add morpholine-4-carbonyl chloride (1.0 eq) and stir for an additional hour.

  • Work up the reaction to obtain the N1-acylated intermediate.

Step 4: N7-Amide Coupling

  • Dissolve the product from Step 3 in DCM.

  • Add triethylamine (3.0 eq) and stir for 30 minutes.

  • Add 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 eq) and stir for one hour.

  • Work up by pouring over ice, extracting with DCM, and drying over Na2SO4.

  • Purify the final product by column chromatography to yield compound 10e .

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized THQ derivatives (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Future Perspectives and Conclusion

The 7-position of the 1,2,3,4-tetrahydroquinoline scaffold is a highly versatile and influential site for chemical modification. SAR studies have consistently demonstrated that careful selection of substituents at this position can lead to the development of potent and selective agents for a variety of therapeutic targets.

  • For anticancer applications, the focus should remain on developing 7-benzamide derivatives with optimized electron-withdrawing substituents to enhance kinase inhibition.

  • In the neurodegenerative space, exploring a wider range of 7-alkoxy and other hydrogen-bond donating/accepting groups could yield novel cholinesterase inhibitors with improved blood-brain barrier penetration.

  • For antimicrobial drug discovery, the synthesis of novel 7-heterocyclic and organofluorine-containing THQs presents a promising avenue to overcome existing resistance mechanisms.

This guide has synthesized the current understanding of SAR at the 7-position of the THQ scaffold, providing a framework for the rational design and development of next-generation therapeutics. By leveraging the insights and protocols presented herein, researchers can more effectively navigate the chemical space of these promising heterocyclic compounds.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. (n.d.). Semantic Scholar.
  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. (1993). Journal of Medicinal Chemistry.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. (n.d.).
  • Structure-Based Search for New Inhibitors of Cholinesterases - PMC. (2013).
  • Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. (2025).
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed.
  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC. (n.d.).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). MDPI.
  • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. (2025). MDPI.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC - NIH. (2025).
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.).
  • SYNTHESIS OF NOVEL 1,4,5,6,7,8-HEXAHYDROQUINOLINES OF POTENTIAL ANTIMICROBIAL ACTIVITY. (2017). PubMed.
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI.
  • SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (n.d.). RSC Publishing.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI.
  • Synthesis and acetylcholinesterase and butyrylcholinesterase inhibitory activities of 7-alkoxyl substituted indolizinoquinoline-5,12-dione deriv
  • Synthesis of antimicrobial agents. 1. Syntheses and antibacterial activities of 7-(azole substituted)quinolones. (n.d.). Semantic Scholar.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

Sources

Foundational

The Emergence of 1,2,3,4-Tetrahydroquinolines in Oncology: A Technical Guide to the Therapeutic Potential of the 7-Carboxamide Scaffold

Foreword: The Privileged Scaffold in Cancer Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," consistently appear in compounds exhibiting potent biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold in Cancer Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," consistently appear in compounds exhibiting potent biological activities across various targets. The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a quintessential example of such a scaffold, recognized for its versatile pharmacological profile, including significant potential in oncology.[1][2] This technical guide delves into the therapeutic promise of a specific derivative, 1,2,3,4-tetrahydroquinoline-7-carboxamide, by first exploring the broader anti-cancer activities of the THQ class and then extrapolating the potential mechanisms and applications of this targeted compound. This document is intended for researchers, medicinal chemists, and drug development professionals actively seeking to innovate in the field of oncology.

The 1,2,3,4-Tetrahydroquinoline Core: A Foundation for Diverse Anticancer Activity

The THQ scaffold is a bicyclic structure that serves as a versatile building block for creating compounds with a wide array of three-dimensional arrangements, allowing for interaction with a multitude of biological targets.[2] Research has demonstrated that derivatives of THQ can exert cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][3][4] The mechanisms underpinning these effects are notably diverse, highlighting the scaffold's adaptability in targeting various oncogenic pathways.

Key Oncogenic Pathways Modulated by THQ Derivatives

Several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis have been identified as targets for THQ derivatives:

  • G Protein-Coupled Estrogen Receptor (GPER) Targeting: Certain THQ derivatives have been investigated for their ability to modulate GPER, which plays a role in the growth of breast cancer cells.

  • PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel tetrahydroquinolinone derivatives have been shown to induce autophagy and inhibit colorectal cancer cell growth via the PI3K/AKT/mTOR signaling pathway.[5] Furthermore, morpholine-substituted THQ derivatives have been specifically designed as potent mTOR inhibitors for targeted cancer therapy.[4]

  • Retinoid-Related Orphan Receptor Gamma (RORγ) Modulation: RORγ has emerged as a potential therapeutic target in several cancers, including prostate cancer. Derivatives of 1,2,3,4-tetrahydroquinoline have been discovered to act as RORγ inverse agonists.[6]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a key player in inflammatory responses and is constitutively active in many cancers, promoting cell proliferation and survival. Novel THQ derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[7]

  • CXCR4 Antagonism: The chemokine receptor CXCR4 is overexpressed in many cancer types and is associated with metastasis and tumor growth. THQ-based structures have served as a foundation for the development of CXCR4 antagonists.[8]

  • Topoisomerase IIα Inhibition: Some THQ derivatives have demonstrated the ability to inhibit human Topoisomerase IIα, an enzyme crucial for DNA replication and a validated target for cancer chemotherapy.[7]

The following diagram illustrates the convergence of these pathways in cancer progression and the points of intervention for THQ-based compounds.

THQ_Oncology_Pathways cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_thq THQ Derivatives Proliferation Proliferation Survival Survival Metastasis Metastasis Angiogenesis Angiogenesis PI3K_AKT_mTOR PI3K/AKT/mTOR PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival NF_kB NF-κB NF_kB->Proliferation NF_kB->Survival NF_kB->Angiogenesis GPER GPER GPER->Proliferation RORg RORγ RORg->Proliferation CXCR4 CXCR4 CXCR4->Metastasis THQ 1,2,3,4-Tetrahydroquinolines THQ->PI3K_AKT_mTOR Inhibit THQ->NF_kB Inhibit THQ->GPER Modulate THQ->RORg Modulate THQ->CXCR4 Antagonize

Caption: Interplay of oncogenic pathways targeted by 1,2,3,4-tetrahydroquinoline derivatives.

Spotlight on 1,2,3,4-Tetrahydroquinoline-7-Carboxamide: A Hypothesis-Driven Approach

While direct, extensive research on 1,2,3,4-tetrahydroquinoline-7-carboxamide in oncology is nascent, we can formulate a strong therapeutic hypothesis based on the structure-activity relationships (SAR) of analogous compounds. The carboxamide group at the 7-position introduces a key functional moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The introduction of a carboxamide group can:

  • Enhance Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with target proteins.

  • Modulate Solubility and Permeability: The polarity of the carboxamide can be fine-tuned through further substitution on the amide nitrogen, allowing for optimization of aqueous solubility and cell membrane permeability – critical parameters for drug efficacy.

  • Serve as a Vector for Further Derivatization: The carboxamide provides a synthetic handle for the attachment of various side chains, enabling the exploration of a wider chemical space to improve potency and selectivity.

Given the known targets of the broader THQ class, it is plausible that the 7-carboxamide derivative could be engineered to exhibit potent activity as an inhibitor of kinases such as mTOR or as a modulator of nuclear hormone receptors like RORγ.

Preclinical Evaluation Workflow: A Step-by-Step Guide

The following section outlines a robust, integrated workflow for the preclinical assessment of novel THQ-7-carboxamide derivatives.

In Vitro Cytotoxicity Screening

The initial step involves assessing the compound's ability to inhibit the growth of a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the 1,2,3,4-tetrahydroquinoline-7-carboxamide derivative in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.[5] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Mechanistic Assays

Based on the cytotoxicity data, subsequent assays are designed to elucidate the compound's mechanism of action.

Protocol: Western Blot for PI3K/AKT/mTOR Pathway Analysis

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

In Vivo Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy and safety.

Protocol: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer the 1,2,3,4-tetrahydroquinoline-7-carboxamide derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

The following diagram outlines this proposed experimental workflow.

THQ_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Reporting Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot) IC50->Mechanism Xenograft Xenograft Model Mechanism->Xenograft Promising Candidates Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity SAR Structure-Activity Relationship Efficacy->SAR Toxicity->SAR Report Comprehensive Report SAR->Report

Caption: A streamlined workflow for the preclinical evaluation of THQ-7-carboxamide derivatives.

Data Summary and Future Directions

The therapeutic potential of the 1,2,3,4-tetrahydroquinoline scaffold is well-supported by a growing body of preclinical evidence. The table below summarizes the reported in vitro activities of various THQ derivatives against different cancer cell lines, providing a benchmark for the evaluation of novel 7-carboxamide analogs.

THQ Derivative Class Cancer Cell Line Reported Activity (IC50) Primary Target/Mechanism
TetrahydroquinolinonesHCT-116 (Colon)Micromolar rangeROS-induced cellular stress, PI3K/AKT/mTOR pathway
Morpholine-Substituted THQsA549 (Lung)0.033 µM (for compound 10e)mTOR Inhibition
Morpholine-Substituted THQsMCF-7 (Breast)0.087 µM (for compound 10h)mTOR Inhibition
2-Amino-3-cyano-THQsMCF-7 (Breast)2.0 µM (for compound 39)Not specified
2-Amino-3-cyano-THQsHT29 (Colon)7.9 µM (for compound 39)Not specified

Data compiled from multiple sources for illustrative purposes.[3][4][5]

The path forward for unlocking the full therapeutic potential of 1,2,3,4-tetrahydroquinoline-7-carboxamide lies in a systematic and hypothesis-driven drug discovery campaign. Key future efforts should focus on:

  • Library Synthesis: Creation of a focused library of 7-carboxamide derivatives with diverse substitutions on the amide nitrogen and other positions of the THQ ring to establish clear structure-activity relationships.

  • Target Deconvolution: For hit compounds with potent anti-proliferative activity, employing advanced techniques such as chemical proteomics to identify their direct molecular targets within the cancer cell.

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties to ensure that potent compounds also possess drug-like characteristics suitable for in vivo development.

References

  • Zacarías-Lara, O. J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry, 19(6), 760-771. Available from: [Link]

  • Wiedzy, M. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. MOST Wiedzy. Available from: [Link]

  • Al-Said, M. S., et al. (2013). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1156-1165. Available from: [Link]

  • Al-Said, M. S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1083. Available from: [Link]

  • Van der Walt, M. M., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro. Pharmaceuticals, 17(9), 1184. Available from: [Link]

  • Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 238, 114457. Available from: [Link]

  • Sharma, P., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. Available from: [Link]

  • Eathiraj, S., et al. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 8(7), 704-709. Available from: [Link]

  • Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Chem-Impex. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. ResearchGate. Available from: [Link]

  • Liu, R., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Available from: [Link]

  • ResearchGate. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ResearchGate. Available from: [Link]

Sources

Exploratory

Novel heterocyclic scaffolds based on tetrahydroquinoline-7-carboxamide

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged structure" in medicinal chemistry, historically dominated by substitutions at the C2, C4, and C6 positions. However, the C7-carboxamide vector...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged structure" in medicinal chemistry, historically dominated by substitutions at the C2, C4, and C6 positions. However, the C7-carboxamide vector represents an under-explored yet geometrically distinct opportunity for drug design.

This guide details the structural rationale, synthetic architecture, and biological validation of tetrahydroquinoline-7-carboxamide scaffolds. Unlike the planar quinoline precursors, these sp³-rich scaffolds offer defined 3D vectors for engaging solvent-exposed domains in kinases, GPCRs (e.g., ROR


), and epigenetic readers (BET bromodomains), while significantly improving solubility and metabolic stability profiles compared to their aromatic counterparts.

Structural Rationale & Vector Analysis

The "Escape from Flatland"

Traditional quinoline drugs (e.g., chloroquine, kinase inhibitors) are planar and lipophilic. The saturation of the pyridine ring in THQ increases the fraction of sp³ hybridized carbons (


), a metric directly correlated with clinical success due to improved solubility and reduced promiscuity.
The C7-Vector Advantage

Most THQ exploration focuses on the C6 position due to the ready availability of para-substituted anilines for synthesis. However, the C7 position offers a unique trajectory:

  • Vector Angle: The C7-carboxamide projects substituents at an approximate 120° angle relative to the N1 axis, distinct from the linear projection of C6.

  • Binding Pocket Interaction: In many ATP-binding pockets, C7 substituents point toward the solvent front or the hinge region ribose pocket, allowing for the attachment of solubilizing groups (morpholines, piperazines) without steric clash.

  • Electronic Modulation: The C7-amide is meta to the N1-amine. Unlike C6 (para), C7 substituents exert an inductive rather than resonance-based influence on the basicity of the N1 nitrogen, allowing fine-tuning of pKa for bioavailability.

Synthetic Architectures

The construction of the tetrahydroquinoline-7-carboxamide scaffold requires navigating the chemoselectivity between the pyridine ring reduction and the amide stability.

Primary Route: The "Late-Stage Reduction" Strategy

This approach builds the amide on the aromatic quinoline core first, followed by selective hydrogenation. It is preferred for generating diverse libraries.

Mechanism:

  • Amidation: Coupling of Quinoline-7-carboxylic acid with diverse amines.

  • Selective Reduction: Heterogeneous hydrogenation (PtO₂ or Pd/C) or hydride reduction (NaBH₃CN) to saturate the pyridine ring while preserving the benzene ring.

Secondary Route: The "De Novo" Cyclization

For scaffolds requiring complex substitution at C2/C4 (e.g., Povarov reaction), the ring is constructed from substituted anilines.

Mechanism:

  • Precursor: 3-aminobenzamides act as the dienophile.

  • Povarov Reaction: [4+2] cycloaddition with electron-rich olefins catalyzed by Lewis acids (

    
     or 
    
    
    
    ).
Visualization of Synthetic Logic

Synthesis_Workflow Start Start: Quinoline-7-carboxylic Acid Amidation Step 1: Amide Coupling (HATU/DIPEA, R-NH2) Start->Amidation Functionalization Intermediate Intermediate: Quinoline-7-Carboxamide Amidation->Intermediate Reduction Step 2: Selective Hydrogenation (H2, PtO2, AcOH) or (NaBH3CN) Intermediate->Reduction Pyridine Saturation Product Target Scaffold: 1,2,3,4-THQ-7-Carboxamide Reduction->Product Alt_Start Alt Route: 3-Aminobenzamide Povarov Povarov Reaction (Aldehyde + Alkene + LA) Alt_Start->Povarov [4+2] Cycloaddition Povarov->Product One-Pot Assembly

Figure 1: Modular synthetic pathways for accessing THQ-7-carboxamides. The "Late-Stage Reduction" (top) is preferred for SAR exploration of the amide moiety.

Detailed Experimental Protocols

These protocols are validated for reproducibility and scalability (100 mg to 5 g scale).

Protocol A: Amide Coupling (Quinoline-7-carboxylic acid)
  • Reagents: Quinoline-7-carboxylic acid (1.0 eq), Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Quinoline-7-carboxylic acid in DMF (0.2 M).

    • Add DIPEA and stir for 5 minutes at RT to deprotonate the acid.

    • Add HATU. The solution should turn slightly yellow/orange. Stir for 10 min.

    • Add the Amine. Stir at RT for 4–12 hours.

    • Validation: Monitor by LCMS (Expect M+1 peak).

    • Workup: Dilute with EtOAc, wash with sat.

      
       (x2), water (x1), and brine (x1). Dry over 
      
      
      
      .
    • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Selective Reduction to Tetrahydroquinoline
  • Context: Reducing the pyridine ring without over-reducing the benzene ring or the amide bond.

  • Reagents: Quinoline-7-carboxamide precursor, Platinum(IV) oxide (

    
    , Adams' catalyst), Glacial Acetic Acid, Hydrogen gas (balloon).
    
  • Procedure:

    • Dissolve the precursor in Glacial Acetic Acid (0.1 M).

    • Add

      
       (10 mol%). Caution: 
      
      
      
      is pyrophoric; add under inert gas flow.
    • Purge flask with

      
      , then switch to 
      
      
      
      (balloon pressure, ~1 atm).
    • Stir vigorously at RT for 16 hours.

    • Critical Checkpoint: Monitor by NMR. The disappearance of aromatic pyridine protons (δ 8.8–7.5 ppm region) and appearance of methylene protons (δ 3.3, 2.8, 1.9 ppm) confirms conversion.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate. Neutralize residue with sat.

      
       and extract with DCM.
      

Medicinal Chemistry Applications & SAR

Target Class: ROR Inverse Agonists

Recent studies highlight the efficacy of sulfonamide-substituted THQs in modulating ROR


 (Retinoic acid receptor-related Orphan Receptor gamma), a key driver in prostate cancer and autoimmune diseases. The 7-carboxamide acts as a bioisostere to the sulfonamide, offering improved H-bond acceptor capability.
Target Class: BET Bromodomain Inhibition

The THQ scaffold mimics the acetyl-lysine binding motif.

  • Headgroup (N1): Often acetylated or alkylated to engage the conserved Asparagine (N140 in BRD4).

  • Tail (C7): The carboxamide extends towards the WPF shelf, allowing for

    
    -stacking interactions if the amide nitrogen bears an aromatic group.
    
Structure-Activity Relationship (SAR) Table
PositionModificationEffect on Physicochemical PropertiesBiological Implication
N1 Alkylation / AcylationModulates pKa (~5.0) and lipophilicity.[1]Critical for mimicking Acetyl-Lysine. H-bond donor/acceptor switch.
C2 Methyl / PhenylIntroduces chirality.Constrains conformation; C2-Me often improves metabolic stability.
C6 Halogen (F, Cl)Blocks metabolic soft spot.Increases potency via lipophilic contacts.
C7 Carboxamide (Core) Vector extension. Solubilizing group attachment; access to solvent-exposed pockets.
C7 Reverse Amide (-NHCO-)Changes H-bond donor/acceptor vector.Alternative geometry if the carbonyl is required for backbone interaction.

Biological Validation Pathway

To validate the utility of a novel THQ-7-carboxamide library, the following screening cascade is recommended:

Bio_Validation Library THQ-7-Carboxamide Library PhysChem Tier 1: PhysChem (Solubility, LogD, PAMPA) Library->PhysChem Target_Screen Tier 2: Target Engagement (FRET / AlphaScreen) PhysChem->Target_Screen Pass: >50µM Sol Cell_Assay Tier 3: Cellular Phenotype (Proliferation / Cytokine Release) Target_Screen->Cell_Assay Pass: IC50 < 1µM ADME Tier 4: DMPK (Microsomal Stability, CYP Inhibition) Cell_Assay->ADME Pass: On-Target Effect

Figure 2: Screening cascade for validating novel THQ scaffolds. Tier 1 ensures only "drug-like" candidates proceed to costly biological assays.

References

  • BenchChem. (2025).[2][3] Progress in the Chemistry of Tetrahydroquinolines: A Technical Guide for Drug Discovery. Retrieved from

  • Wang, Y., et al. (2020).[4] Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Kouznetsov, V. V. (2019). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines by Domino Reactions. Molecules. Retrieved from

  • Sridharan, V., et al. (2011). Tetrahydroquinolines as Privileged Scaffolds in Medicinal Chemistry. Chemical Reviews. Retrieved from

  • Ruddraraju, K. V., et al. (2021).[4][5] 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydroquinoline-7-carboxamide from Quinoline Precursors

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides a detailed synthetic pathway for the preparation of 1,2,3,4-tetrahydroquinoline-7-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed synthetic pathway for the preparation of 1,2,3,4-tetrahydroquinoline-7-carboxamide, a valuable scaffold in medicinal chemistry, starting from readily available quinoline precursors. The outlined strategy involves a three-step sequence: the synthesis of quinoline-7-carboxylic acid via a modified Skraup-Doebner-von Miller reaction, subsequent conversion to quinoline-7-carboxamide through a robust amide coupling protocol, and finally, a chemoselective catalytic hydrogenation of the quinoline ring to yield the target 1,2,3,4-tetrahydroquinoline-7-carboxamide. This document offers in-depth explanations of the experimental choices, detailed step-by-step protocols, and visual aids to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds and natural products.[1][2] The saturation of one of the aromatic rings of the parent quinoline structure introduces a three-dimensional character that is often crucial for specific interactions with biological targets. The substituent at the 7-position of the THQ ring system, in this case, a carboxamide group, offers a versatile handle for further chemical modifications, making 1,2,3,4-tetrahydroquinoline-7-carboxamide a key intermediate in the synthesis of novel therapeutic agents.

This guide is structured to provide a logical and scientifically sound approach to the synthesis of this target molecule, emphasizing not just the procedural steps but also the underlying chemical principles that govern each transformation.

Proposed Synthetic Strategy

The synthesis of 1,2,3,4-tetrahydroquinoline-7-carboxamide will be approached through a linear three-step sequence starting from a suitably substituted aniline. This strategy is designed to be robust and scalable, employing well-established and reliable chemical transformations.

Synthetic_Pathway 3-Aminobenzoic Acid 3-Aminobenzoic Acid Quinoline-7-carboxylic Acid Quinoline-7-carboxylic Acid 3-Aminobenzoic Acid->Quinoline-7-carboxylic Acid Step 1: Skraup-Doebner-von Miller Reaction Quinoline-7-carboxamide Quinoline-7-carboxamide Quinoline-7-carboxylic Acid->Quinoline-7-carboxamide Step 2: Amide Coupling 1,2,3,4-Tetrahydroquinoline-7-carboxamide 1,2,3,4-Tetrahydroquinoline-7-carboxamide Quinoline-7-carboxamide->1,2,3,4-Tetrahydroquinoline-7-carboxamide Step 3: Catalytic Hydrogenation

Caption: Proposed three-step synthesis of 1,2,3,4-tetrahydroquinoline-7-carboxamide.

Part 1: Synthesis of Quinoline-7-carboxylic Acid

The initial step focuses on the construction of the quinoline ring system with the desired carboxylic acid functionality at the 7-position. The Skraup-Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis, is the chosen approach.[3][4][5][6][7][8][9][10] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from glycerol in the presence of a strong acid and an oxidizing agent.[6][8][11]

Causality of Experimental Choices:

  • Starting Material: 3-Aminobenzoic acid is selected as the aniline component to ensure the carboxylic acid group is positioned at the 7-position of the resulting quinoline ring. The regioselectivity of the cyclization is directed by the position of the amino group on the benzene ring.

  • Reagents: Glycerol serves as the source for the three-carbon backbone of the pyridine ring of the quinoline system. In the presence of concentrated sulfuric acid, glycerol dehydrates to form acrolein, the key α,β-unsaturated aldehyde.[6][8]

  • Oxidizing Agent: Nitrobenzene is a traditional and effective oxidizing agent for the final aromatization step, converting the initially formed dihydroquinoline to the stable quinoline.[8]

  • Catalyst and Moderator: Concentrated sulfuric acid is the catalyst for the dehydration of glycerol and the cyclization reaction. Ferrous sulfate is often added as a moderator to control the typically exothermic and sometimes violent nature of the Skraup reaction.[8]

Experimental Protocol: Skraup-Doebner-von Miller Synthesis of Quinoline-7-carboxylic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminobenzoic Acid137.1413.7 g0.10
Glycerol92.0927.6 g (22 mL)0.30
Nitrobenzene123.1112.3 g (10.2 mL)0.10
Concentrated Sulfuric Acid98.0830 mL-
Ferrous Sulfate Heptahydrate278.011.0 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 3-aminobenzoic acid (13.7 g, 0.10 mol) and glycerol (27.6 g, 0.30 mol).

  • With vigorous stirring, slowly add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a manageable temperature.

  • Add ferrous sulfate heptahydrate (1.0 g) to the mixture.

  • Add nitrobenzene (12.3 g, 0.10 mol) to the reaction mixture.

  • Heat the mixture in an oil bath to 130-140 °C and maintain this temperature for 4-5 hours. The reaction is vigorous, and careful monitoring is essential.

  • After the reaction is complete, cool the mixture to room temperature and cautiously pour it into 500 mL of cold water with stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. This will precipitate the crude product and any unreacted nitrobenzene.

  • Remove the unreacted nitrobenzene by steam distillation.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with acetic acid to precipitate the quinoline-7-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure quinoline-7-carboxylic acid.

Part 2: Synthesis of Quinoline-7-carboxamide

The conversion of the carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. A variety of coupling reagents are available to facilitate this reaction.[12][13][14][15][16] For this protocol, we will utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) as an activating agent, a widely used and reliable method that minimizes side reactions and racemization if chiral centers were present.[14]

Causality of Experimental Choices:

  • Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. HOBt is added to trap this intermediate and form a more stable active ester, which then reacts with the amine. This two-stage activation strategy improves the efficiency and reduces side products.[13][14]

  • Amine Source: Aqueous ammonia is used as the source of the amino group to form the primary carboxamide.

  • Solvent and Base: A polar aprotic solvent like dimethylformamide (DMF) is suitable for this reaction. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Experimental Protocol: Amide Coupling to form Quinoline-7-carboxamide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Quinoline-7-carboxylic Acid173.168.65 g0.05
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.7011.5 g0.06
HOBt (1-Hydroxybenzotriazole)135.138.1 g0.06
Aqueous Ammonia (28-30%)17.03 (as NH₃)20 mL-
DIPEA (Diisopropylethylamine)129.2410.5 mL0.06
DMF (Dimethylformamide)73.09100 mL-

Procedure:

  • Dissolve quinoline-7-carboxylic acid (8.65 g, 0.05 mol) in DMF (100 mL) in a 250 mL round-bottom flask.

  • Add HOBt (8.1 g, 0.06 mol) and DIPEA (10.5 mL, 0.06 mol) to the solution and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (11.5 g, 0.06 mol) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add aqueous ammonia (20 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into 500 mL of cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether.

  • Dry the crude product under vacuum.

  • The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Part 3: Synthesis of 1,2,3,4-Tetrahydroquinoline-7-carboxamide

The final step is the selective reduction of the pyridine ring of the quinoline system without affecting the carboxamide group or the benzene ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and chemoselectivity under appropriate conditions.[1][11][17]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of N-heterocycles.[1] It generally allows for the selective reduction of the more electron-deficient pyridine ring over the benzene ring.

  • Hydrogen Source: Molecular hydrogen (H₂) gas provides a clean and efficient source of hydrogen for the reduction.

  • Solvent: A protic solvent like ethanol or methanol is typically used for this type of hydrogenation as it can help to protonate the nitrogen atom of the quinoline, facilitating the reduction.

  • Reaction Conditions: Moderate pressure and temperature are usually sufficient to achieve the desired reduction while minimizing over-reduction or side reactions.

Experimental Protocol: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline-7-carboxamide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Quinoline-7-carboxamide172.186.88 g0.04
10% Palladium on Carbon (Pd/C)-0.7 g-
Ethanol46.07150 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve quinoline-7-carboxamide (6.88 g, 0.04 mol) in ethanol (150 mL).

  • Carefully add 10% Pd/C (0.7 g, ~10 wt%) to the solution.

  • Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the mixture to 50-60 °C and shake or stir vigorously for 6-12 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid is the crude 1,2,3,4-tetrahydroquinoline-7-carboxamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Experimental_Workflow cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Hydrogenation a0 Mix 3-Aminobenzoic Acid, Glycerol, Nitrobenzene, and H₂SO₄ a1 Heat to 130-140°C a0->a1 a2 Workup and Purification a1->a2 a3 Quinoline-7-carboxylic Acid a2->a3 b0 Dissolve Quinoline-7-carboxylic Acid in DMF with HOBt and DIPEA b1 Add EDC at 0°C b0->b1 b2 Add Aqueous Ammonia and Stir b1->b2 b3 Workup and Purification b2->b3 b4 Quinoline-7-carboxamide b3->b4 c0 Dissolve Quinoline-7-carboxamide in Ethanol with Pd/C c1 Pressurize with H₂ and Heat c0->c1 c2 Filter and Concentrate c1->c2 c3 Purification c2->c3 c4 1,2,3,4-Tetrahydroquinoline-7-carboxamide c3->c4

Sources

Application

High-throughput screening assays for tetrahydroquinoline-7-carboxamide analogs

Application Note: High-Throughput TR-FRET Screening of Tetrahydroquinoline-7-carboxamide Analogs Abstract & Scope This application note details a robust High-Throughput Screening (HTS) workflow for evaluating tetrahydroq...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput TR-FRET Screening of Tetrahydroquinoline-7-carboxamide Analogs

Abstract & Scope

This application note details a robust High-Throughput Screening (HTS) workflow for evaluating tetrahydroquinoline-7-carboxamide (THQ-7-carboxamide) analogs. While the tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry—often functioning as an acetyl-lysine mimic in epigenetic targets (e.g., BET bromodomains) or an entry inhibitor in viral targets (e.g., HIV-1 gp120)—its lipophilicity and potential for oxidative degradation present specific screening challenges.

This guide focuses on utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen these analogs against Bromodomain-containing protein 4 (BRD4) . We prioritize TR-FRET over standard fluorescence intensity to mitigate interference from the intrinsic autofluorescence often observed in nitrogen-containing heterocycles.

Chemical Context & Library Management

The Scaffold: Properties and Liabilities

The THQ-7-carboxamide core is chemically distinct from the more common 6-carboxamide isomers. It possesses a chiral center at C2 (if substituted) and a secondary amine at N1, making it prone to oxidation to the quinolinium species.

  • Solubility: High lipophilicity (cLogP > 3.5) is common.

  • PAINS Alert: Fused THQs have been flagged as Pan-Assay Interference Compounds (PAINS) due to the formation of reactive iminium species or redox cycling [1].

  • Recommendation: All hits must be validated for chemical integrity using LC-MS prior to dose-response confirmation.

Compound Handling Protocol

To prevent precipitation-induced false negatives (acoustic ejections failing) or false positives (aggregates inhibiting protein):

  • Solvent: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.

  • Storage: Store under nitrogen at -20°C in varying-volume low-dead-volume (LDV) plates to minimize freeze-thaw cycles.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Echo® 650 series) for non-contact dispensing. This prevents tip-based cross-contamination and ensures precise nanoliter transfer of viscous DMSO solutions.

Assay Principle: TR-FRET Competition

We utilize a homogeneous TR-FRET assay to measure the displacement of a tetra-acetylated histone H4 peptide (tracer) from the BRD4-BD1 domain by the THQ analog.

  • Donor: Europium (Eu)-chelate labeled anti-6xHis antibody (binds to His-tagged BRD4).

  • Acceptor: Alexa Fluor™ 647 labeled acetyl-histone peptide.

  • Mechanism: When the peptide binds BRD4, the Donor and Acceptor are in proximity (<10 nm). Excitation at 337 nm yields emission at 665 nm (FRET). A THQ inhibitor displaces the peptide, reducing the FRET signal.

Visualizing the Mechanism

TR_FRET_Mechanism cluster_0 High FRET Signal (No Inhibitor) cluster_1 Low FRET Signal (Inhibition) Eu Eu-Ab-His BRD4 BRD4 Protein Eu->BRD4 Binds His-Tag Peptide AF647-Peptide Eu->Peptide Energy Transfer (665nm Emission) BRD4->Peptide Binds Ac-Lys Eu2 Eu-Ab-His BRD4_2 BRD4 Protein Eu2->BRD4_2 THQ THQ Analog BRD4_2->THQ Competitive Binding Peptide_Free Free AF647-Peptide

Caption: TR-FRET mechanism showing signal loss upon competitive binding of the THQ analog.

Detailed Experimental Protocol

Reagents & Buffer Composition
  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Brij-35 (detergent is critical to prevent THQ aggregation).

  • Proteins: Recombinant human BRD4 (BD1 domain), N-terminal His-tag (final conc: 2 nM).

  • Tracer: Biotinylated/AF647 Histone H4 peptide (final conc: 50 nM).

  • Detection: Eu-W1024 anti-6xHis antibody (final conc: 1 nM).

Step-by-Step Workflow

Step 1: Library Dispensing (Source to Assay Plate)

  • Use a 384-well low-volume white ProxiPlate (PerkinElmer) or equivalent.

  • Acoustically dispense 20 nL of THQ library compounds (10 mM stock) into assay wells.

  • Dispense 20 nL DMSO into columns 1, 2, 23, and 24 (Controls).

    • Col 1-2: High Control (DMSO + Protein + Peptide).

    • Col 23-24: Low Control (DMSO + Buffer + Peptide; simulates 100% inhibition).

Step 2: Protein Addition

  • Dilute BRD4 protein to 4 nM (2X concentration) in Assay Buffer.

  • Dispense 5 µL of 2X BRD4 into all wells except Low Control columns.

  • Dispense 5 µL of Assay Buffer into Low Control columns.

  • Centrifuge plate at 1000 x g for 1 min.

  • Pre-incubation: Incubate for 15 mins at RT. (Allows THQ analogs to interact with the protein binding pocket before peptide competition).

Step 3: Detection Mix Addition

  • Prepare a 2X Detection Mix containing 100 nM Peptide tracer and 2 nM Eu-Antibody.

  • Dispense 5 µL of Detection Mix into all wells.

  • Total Assay Volume = 10 µL. Final DMSO concentration = 0.2%.

Step 4: Incubation & Readout

  • Seal plate with opaque foil to protect fluorophores.

  • Incubate for 60 minutes at Room Temperature (22°C).

  • Read on a TR-FRET compatible multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.[1]

    • Delay: 50 µs; Window: 400 µs.

Data Analysis & Validation

Calculation

Calculate the TR-FRET Ratio for every well:



Calculate Percent Inhibition:



Quality Control Metrics
MetricAcceptance CriteriaTroubleshooting
Z-Prime (Z') > 0.5If < 0.5, check pipette precision or increase protein concentration.
Signal-to-Background (S/B) > 3.0If low, check Eu-antibody integrity or peptide degradation.
CV% (Controls) < 5%If high, check for bubbles in wells or dispensing errors.
Counter-Screening (Critical for THQ)

Because THQ-7-carboxamides can be PAINS:

  • Autofluorescence Scan: Read the plate at 480nm/530nm (standard GFP settings) before adding the acceptor. Highly fluorescent compounds must be flagged.

  • Redox Assay: Screen hits in a Resazurin-based assay without protein to ensure they are not redox cyclers generating false signals.

HTS Campaign Workflow Diagram

HTS_Workflow Library THQ-7-Carboxamide Library (10mM DMSO) Dispense Acoustic Dispense (20 nL) Library->Dispense Reagent_Add Add BRD4 Protein (Pre-incubation 15m) Dispense->Reagent_Add Tracer_Add Add Tracer + Eu-Ab (Incubation 60m) Reagent_Add->Tracer_Add Read TR-FRET Readout (EnVision/PHERAstar) Tracer_Add->Read Analysis Data Analysis (Z' Calculation) Read->Analysis Hit_Pick Hit Selection (>50% Inhibition) Analysis->Hit_Pick Counter Counter Screen (Redox/Autofluorescence) Hit_Pick->Counter Filter PAINS

Caption: End-to-end HTS workflow for THQ-7-carboxamide screening.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol. ThermoFisher Application Notes. Link

  • Vidler, L. R., et al. (2012). Discovery of Novel Tetrahydroquinoline Derivatives as Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry. Link

  • BPS Bioscience. (2025). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience.[1] Link

  • Guzman, J. D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Link

Sources

Method

Peptide coupling reagents for tetrahydroquinoline-7-carboxamide synthesis

Application Note: Precision Synthesis of Tetrahydroquinoline-7-Carboxamides Part 1: Strategic Analysis & Chemical Logic The synthesis of tetrahydroquinoline-7-carboxamides presents a specific set of chemoselective and el...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Tetrahydroquinoline-7-Carboxamides

Part 1: Strategic Analysis & Chemical Logic

The synthesis of tetrahydroquinoline-7-carboxamides presents a specific set of chemoselective and electronic challenges that distinguish it from standard peptide coupling. The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, often serving as a core pharmacophore in BET inhibitors, GPCR ligands, and ion channel modulators.

However, the successful derivatization of the C7 position requires a nuanced understanding of the ring's electronic properties.

The "N1" Competitor Challenge

The most critical failure mode in this synthesis is the unprotected nitrogen at position 1 (N1). In a 1,2,3,4-tetrahydroquinoline, N1 is a secondary amine with significant nucleophilicity.

  • The Risk: If N1 is unprotected, activating the C7-carboxylic acid will lead to rapid self-polymerization or intermolecular dimerization (N1 of Molecule A reacting with Activated-C7 of Molecule B).

  • The Solution: An orthogonal protection strategy is mandatory. The N1 position must be capped (e.g., Boc, Cbz, Tosyl) or alkylated prior to the coupling event. This guide assumes the N1 position is protected or substituted.

Electronic Environment of C7

Position 7 on the THQ ring is meta to the nitrogen attachment point (C8a).

  • Resonance Effects: While the N1 nitrogen is an electron donor (activating positions 6 and 8), position 7 is electronically distinct. It behaves similarly to a standard substituted benzoic acid.

  • Implication: The carbonyl carbon is sufficiently electrophilic for standard coupling reagents, but steric crowding from substituents at C6 or C8 can necessitate high-energy activation methods.

Part 2: Reagent Selection Matrix

For this specific transformation, we categorize reagents based on the scale of synthesis and the nucleophilicity of the amine partner.

FeatureHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) T3P (Propylphosphonic Anhydride) Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)
Primary Use Case Discovery / HTS: High success rate for small-scale, diverse libraries.Process / Scale-up: Green chemistry, easy workup, cost-effective.Difficult Couplings: Sterically hindered amines or electron-deficient anilines.
Mechanism Forms highly reactive O-At ester (7-azabenzotriazole).Forms mixed anhydride; water-soluble byproducts.[1][2]Generates mild acid chloride in situ (Neutral conditions).
Solvent System DMF, NMP, DMAc.EtOAc, Me-THF, DCM.DCM, CHCl3.[3]
Base Required DIPEA (Hünig's Base).Pyridine or NMM (N-methylmorpholine).None (or mild scavenger).
Purification Requires HPLC/Column (Urea byproducts are difficult).Aqueous extraction (Wash with water/bicarb).Evaporation/Filtration.

Part 3: Visualization of Workflows

Figure 1: Strategic Decision Tree for Reagent Selection

ReagentSelection Start Start: THQ-7-COOH Coupling CheckN1 Is N1 Protected/Substituted? Start->CheckN1 Protect ACTION: Protect N1 (Boc/Cbz) CheckN1->Protect No ScaleCheck Scale / Throughput? CheckN1->ScaleCheck Yes Protect->CheckN1 Discovery Discovery (<100 mg) High Throughput ScaleCheck->Discovery Process Scale-up (>1 g) Green Focus ScaleCheck->Process AmineCheck Amine Partner Properties? Discovery->AmineCheck UseT3P PROTOCOL B: T3P / Pyridine / EtOAc Process->UseT3P StandardAmine Primary/Secondary Alkyl Amine AmineCheck->StandardAmine DifficultAmine Electron-Deficient Aniline or Steric Hindrance AmineCheck->DifficultAmine UseHATU PROTOCOL A: HATU / DIPEA StandardAmine->UseHATU UseGhosez PROTOCOL C: Ghosez Reagent (Acid Cl) DifficultAmine->UseGhosez

Caption: Decision matrix for selecting the optimal coupling strategy based on N1 status, scale, and amine reactivity.

Part 4: Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Medicinal chemistry library generation, precious amines.

Reagents:

  • N-Boc-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Procedure:

  • Activation: In a dry vial, dissolve the THQ-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns from pale yellow to orange/amber. Stir for 5–10 minutes to form the activated O-At ester.

    • Expert Note: Do not let the activated ester sit for >30 mins before adding the amine, as guanidinium byproduct formation can occur.

  • Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl, NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: Scalable & Green Coupling (T3P)

Best for: Gram-scale synthesis, avoiding toxic solvents, minimizing epimerization (if chiral centers exist elsewhere).

Reagents:

  • N-Protected-THQ-7-COOH (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)

Procedure:

  • Setup: Charge the reaction vessel with the THQ-acid and the amine in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (2.5 equiv). Cool to 0°C if the amine is highly volatile; otherwise, RT is acceptable.

  • T3P Addition: Add the T3P solution dropwise over 5 minutes.

    • Mechanism:[1][3][4][5] T3P acts as a dehydrating agent, forming a mixed anhydride that is attacked by the amine.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.

  • Workup (The "Magic" Step):

    • Add water (1 vol) and stir for 15 mins.

    • Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then 10% NaHCO₃, then brine.

    • Result: T3P byproducts are water-soluble.[1][2] Often, evaporation yields pure product without chromatography.

Protocol C: The "Difficult" Coupling (Ghosez’s Reagent)

Best for: Electron-deficient anilines (e.g., 2-aminopyridine) or sterically hindered partners where HATU fails.

Reagents:

  • N-Protected-THQ-7-COOH (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • Amine (1.1 equiv)

  • Base: Pyridine or TEA (2.0 equiv)

  • Solvent: Dry DCM

Procedure:

  • Acid Chloride Formation: Dissolve the THQ-acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise. Stir at RT for 1–2 hours.

    • Validation: Monitor by TLC (conversion of acid to acid chloride) or quench a small aliquot with MeOH and check for Methyl Ester by LCMS.

  • Coupling: Cool the mixture back to 0°C. Add the amine and the base (Pyridine).

  • Reaction: Stir at RT overnight.

  • Workup: Standard aqueous workup.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (HATU) Steric hindrance at C7 or Amine.Switch to Protocol C (Acid Chloride) or heat to 50°C.
Dimer Formation N1 deprotection or insufficient protection.Verify stability of N1 protecting group (e.g., Boc is stable to base, but Fmoc is not).
Epimerization Over-activation (rare for achiral C7).Use Protocol B (T3P) and keep temperature < 0°C during addition.
Poor Solubility THQ core is hydrophobic.Use DMF/DMAc mixtures or add Triton X-100 for difficult peptides.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177.

    • Source:

    • Relevance: Authoritative review on T3P and scale-up considerations.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

    • Source:

    • Relevance: Comprehensive comparison of H
  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides.

    • Source:

    • Relevance: Primary source for the usage of Ghosez's reagent in neutral acid chloride gener
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.

    • Source:

    • Relevance: Standard reference for mechanism and reagent selection.

Sources

Application

Application Notes and Protocols: In Vitro Cytotoxicity Testing of 7-Carboxamide Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of novel 7-carboxamide tetrahydroquinoline derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of novel 7-carboxamide tetrahydroquinoline derivatives. Tetrahydroquinoline scaffolds are significant in medicinal chemistry, with derivatives showing promise as anticancer agents.[1][2] This guide details the underlying principles and step-by-step protocols for key cytotoxicity assays, including MTT, Lactate Dehydrogenase (LDH), and apoptosis assays. It is designed to equip researchers with the necessary tools to obtain reliable and reproducible data, crucial for the early stages of drug discovery and development.[3]

Introduction: The Rationale for Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery process.[4] It provides essential data on the concentration-dependent toxicity of a substance on cultured cells, which is fundamental for screening compound libraries and identifying promising therapeutic candidates.[5] 7-carboxamide tetrahydroquinoline derivatives represent a class of compounds with recognized biological activities, making them interesting candidates for anticancer research.[1][6] Recent studies have highlighted the potent and selective cytotoxicity of some tetrahydroquinoline derivatives against various cancer cell lines.[7][8][9]

This guide will focus on a multi-assay approach to comprehensively characterize the cytotoxic profile of these derivatives. We will explore assays that measure metabolic activity (MTT), membrane integrity (LDH), and the induction of programmed cell death (apoptosis).

Foundational Knowledge: Cell Line Selection and Culture

The choice of cell lines is paramount for relevant cytotoxicity testing. For screening potential anticancer agents, a panel of cancer cell lines representing different tumor types is recommended. Additionally, including a non-cancerous cell line is crucial to assess the compound's selectivity.[10]

Recommended Cell Lines:

  • A549: A human lung adenocarcinoma cell line.[11][12]

  • MCF-7: A human breast adenocarcinoma cell line.[12]

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control.[10]

General Cell Culture Protocol: A549 and MCF-7 cells are typically cultured in DMEM or F12/K medium, respectively, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[11][13] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[14] It is essential to use cells in their logarithmic growth phase for all experiments to ensure consistency.[15]

Experimental Workflow: A Multi-Assay Approach

A robust cytotoxicity assessment involves multiple assays that probe different aspects of cell health. This workflow provides a comprehensive picture of a compound's effect on cells.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare 7-Carboxamide Tetrahydroquinoline Derivatives Cell_Culture Culture and Seed Cancer & Normal Cell Lines Compound_Prep->Cell_Culture MTT_Assay MTT Assay (Metabolic Activity) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Apoptosis_Assay Apoptosis Assays (Caspase-3/7, Annexin V) Cell_Culture->Apoptosis_Assay Absorbance_Reading Measure Absorbance/ Fluorescence/Luminescence MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading Apoptosis_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Selectivity_Index Determine Selectivity Index IC50_Calculation->Selectivity_Index Mechanism_Inference Infer Mechanism of Cell Death Selectivity_Index->Mechanism_Inference

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][16] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18][19]

  • Compound Treatment: Treat the cells with various concentrations of the 7-carboxamide tetrahydroquinoline derivatives. Include a vehicle control (e.g., DMSO, typically below 0.5%) and a positive control (e.g., Doxorubicin).[5][15] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[20] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17][20]

LDH Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[22][23]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[24]

    • Background control: Medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[25] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[25]

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions. This typically involves the reduction of a tetrazolium salt to a colored formazan product.[26]

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[25][27] Add a stop solution if required by the kit.[27] Measure the absorbance at 490 nm.[26]

Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assays: Unraveling the Mechanism of Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs exert their effects. Detecting markers of apoptosis can provide insight into the compound's mode of action.[28]

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[29]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as previously described.

  • Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well.[30]

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours. The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.[28] Measure the luminescence using a plate reader.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[31]

Protocol:

  • Cell Seasting and Treatment: Treat cells with the compounds in a suitable culture vessel.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA.[31]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add a fluorescently labeled Annexin V conjugate (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Interpretation

The cytotoxic effect of a compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability compared to the untreated control.[5]

Table 1: Hypothetical IC50 Values (µM) of 7-Carboxamide Tetrahydroquinoline Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HEK293 (Normal Kidney)Selectivity Index (SI) for A549
Derivative 15.2 ± 0.48.9 ± 0.745.1 ± 3.28.7
Derivative 212.8 ± 1.115.3 ± 1.3> 100> 7.8
Derivative 32.1 ± 0.23.5 ± 0.318.7 ± 1.58.9
Doxorubicin0.8 ± 0.11.2 ± 0.15.6 ± 0.57.0

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High variability between replicates Inconsistent cell seeding, pipetting errors.[15]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
Low absorbance readings in MTT assay Low cell density, insufficient incubation time.[15]Optimize cell seeding density through titration. Increase incubation time with the MTT reagent (typically 1-4 hours).[15]
High background in LDH assay Serum in the medium can contain LDH.[15]Use a serum-free medium during the assay incubation period.
"Edge effects" in 96-well plates Uneven evaporation from the outer wells.[18]Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium to maintain humidity.[18]
False positives in apoptosis assays Compound autofluorescence.Run a control with the compound in cell-free medium to check for intrinsic fluorescence.

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro cytotoxicity testing of 7-carboxamide tetrahydroquinoline derivatives. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the cytotoxic potential and selectivity of their compounds, which is essential for making informed decisions in the drug development pipeline.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011-11-17). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Daniele Teti. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. The Future of Things. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]

  • LDH Assay - Cell Biologics Inc. Cell Biologics Inc. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. MDPI. [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed. National Center for Biotechnology Information. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC. National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Kosheeka. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. | Semantic Scholar. Semantic Scholar. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium. Medium. [Link]

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  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. [Link]

  • 4.2.3. Graphviz (Dot Language) | LegalPromptGuide.com. LegalPromptGuide.com. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot - Joel Dare. Joel Dare. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]

  • A549 Cell Subculture Protocol. Altogen Biosystems. [Link]

  • MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Flowchart Creation - Developer Documentation. Mantid Project. [Link]

  • Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed. National Center for Biotechnology Information. [Link]

  • Culturing A549 cells | Nanopartikel.info. Nanopartikel.info. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. YouTube. [Link]

  • Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking - UCSC Genome Browser. UCSC Genome Browser. [Link]

  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed. National Center for Biotechnology Information. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing C7 Amidation of Tetrahydroquinolines

Welcome to the technical support center for the C7 amidation of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C7 amidation of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying logic to empower you to troubleshoot and optimize your experiments effectively.

The amidation at the C7 position of the tetrahydroquinoline (THQ) scaffold is a critical step in the synthesis of many biologically active molecules.[1] This guide is structured into two main sections to address the primary methodologies you might be employing:

  • Part 1: Classical Amide Bond Formation at a Pre-functionalized C7 Position. This section deals with the coupling of a C7-amino-THQ with a carboxylic acid or a C7-carboxy-THQ with an amine.

  • Part 2: Direct C-H Amidation at the C7 Position. This section explores the modern approach of forming the amide bond directly on the C-H bond, typically using transition metal catalysis.

Part 1: Troubleshooting Classical Amidation at a Pre-functionalized C7 Position

This approach is the workhorse of medicinal chemistry, relying on the robust and well-understood formation of an amide bond between an amine and an activated carboxylic acid. However, even this "simple" reaction can present challenges.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction shows low or no conversion. What are the first things I should check?

A1: Low conversion is a common issue. Here’s a systematic checklist:

  • Amine Salt Form: Ensure your C7-amino-THQ is in its free base form. If it's a hydrochloride or other salt, it will not be nucleophilic. You can either perform a basic workup to isolate the free amine or add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction in situ.[2][3]

  • Reagent Quality: Verify the quality of your coupling reagents and solvents. Carbodiimides like EDC and DCC can hydrolyze over time, and solvents must be anhydrous, as water will consume the activated intermediate.

  • Activation Efficiency: The carboxylic acid must be efficiently activated. This is the role of the coupling reagent. If activation is slow, the reaction will not proceed. Consider the choice of coupling reagent and potential additives (see Q2).

  • Temperature: Most amidations are run at room temperature, but sluggish reactions can be gently heated (e.g., to 40-50 °C) to increase the rate. However, be aware that higher temperatures can also increase side reactions and racemization.

Q2: Which coupling reagent should I choose? There are so many options.

A2: The choice of coupling reagent is critical and depends on your substrate's sensitivity and the desired reaction rate.[4]

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. EDC is advantageous because its urea byproduct is water-soluble, simplifying purification.[2][5] DCC's urea byproduct is insoluble in most organic solvents and can be filtered off, which is useful in solution-phase synthesis but problematic for solid-phase.[6]

  • Uronium/Aminium Reagents (HATU, HBTU): These are generally more reactive and faster than carbodiimides, leading to higher yields and shorter reaction times.[4][6] HATU is particularly effective at reducing racemization, a key consideration if you are working with chiral substrates.[6]

  • Phosphonium Reagents (PyBOP, PyAOP): These are also highly efficient and are particularly useful for sterically hindered substrates or for coupling N-methylated amino acids.[6]

Recommendation: For a standard C7-amidation, start with EDC in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) . If you encounter issues with yield or racemization, switch to HATU .

Troubleshooting Guide: Low Yield in a C7-Amino-THQ Coupling

Problem: You are attempting to couple a C7-amino-tetrahydroquinoline with a carboxylic acid using EDC/HOBt in DCM, but the yield is poor after 24 hours.

G cluster_start Initial Observation cluster_troubleshoot Troubleshooting Steps cluster_outcome Expected Outcome start Low Yield (<30%) check_amine Is Amino-THQ a free base? start->check_amine add_base Add 1.1 eq. DIPEA check_amine->add_base No check_reagents Are EDC/HOBt fresh? Is solvent anhydrous? check_amine->check_reagents Yes add_base->check_reagents use_fresh Use fresh reagents and anhydrous solvent check_reagents->use_fresh No switch_reagent Switch to HATU check_reagents->switch_reagent Yes use_fresh->switch_reagent run_hatu Run reaction with 1.1 eq. HATU, 2 eq. DIPEA switch_reagent->run_hatu Yes success Improved Yield run_hatu->success

Optimized Protocol for Classical C7 Amidation
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF (0.1 M), add EDC·HCl (1.2 eq.). Stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • Addition: Add a solution of the C7-amino-tetrahydroquinoline (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DMF. The additional base ensures the amine remains free and neutralizes the HCl from EDC·HCl.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, it can be heated to 40 °C.

  • Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Coupling Reagent HATU (1.1 eq.)High reactivity, fast kinetics, low racemization.[6]
Base DIPEA (2.0-3.0 eq.)Non-nucleophilic, effectively scavenges acid byproducts.[2]
Solvent DMF or ACNGood solubility for polar starting materials. Must be anhydrous.[7]
Temperature 0 °C to RTStarting at 0 °C can minimize side reactions, especially with sensitive substrates.
Additive None needed with HATUHATU's structure incorporates the activating moiety.

Part 2: Optimizing Direct C7 C-H Amidation

Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized substrates. For tetrahydroquinolines, achieving C7 selectivity can be challenging due to the electronic nature of the ring. Ruthenium-catalyzed reactions have shown significant promise in directing functionalization to the C7 and C8 positions.[8][9]

Frequently Asked Questions (FAQs)

Q1: How is C7 regioselectivity achieved in direct amidation?

A1: Regioselectivity is typically achieved by installing a directing group (DG) on the nitrogen of the THQ. This DG coordinates to the metal catalyst (e.g., Ruthenium), bringing it into close proximity to a specific C-H bond. For C7 amidation, a DG that favors the formation of a six-membered ruthenacycle intermediate is often required.[10][11] While much of the literature focuses on C8 functionalization, similar principles apply to C7, often by modulating the DG and reaction conditions.[8][12]

Q2: My direct C-H amidation is giving me a mixture of C7 and C5 isomers, or no reaction at all. What should I do?

A2: Poor regioselectivity or lack of reactivity points to issues with the catalytic cycle.

  • Directing Group Choice: The DG is paramount. N-pivaloyl and N-pyrimidyl groups are commonly used.[10][12] The N-pivaloyl group has been shown to be effective in directing C7 amidation in the related indole system.[10] Experiment with different DGs to find the optimal one for your specific THQ substrate.

  • Catalyst System: The combination of the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and additives is crucial. Silver salts like AgSbF₆ are often used as halide scavengers to generate the active cationic ruthenium species.[8][10]

  • Oxidant/Amide Source: The choice of the amide source is critical. Sulfonyl azides are commonly used as they can serve as both the nitrogen source and an oxidant in the catalytic cycle.[13]

  • Solvent: Solvents can have a profound effect on C-H activation. Protic solvents like trifluoroethanol (TFE) can promote C-H activation by assisting in the proton-abstraction step.[10]

Q3: I'm observing decomposition of my starting material under the reaction conditions. How can I mitigate this?

A3: Decomposition suggests the conditions are too harsh.

  • Lower the Temperature: C-H activations are often run at elevated temperatures (e.g., 80-120 °C). Systematically lower the temperature to find a balance between reactivity and stability.

  • Reduce Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to more side reactions. Try reducing the loading of the ruthenium catalyst and the silver additive.

  • Check for Air/Moisture Sensitivity: The catalytic species can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

General Workflow for Optimizing Direct C7 C-H Amidation

G cluster_start Setup cluster_optimization Optimization Loop cluster_analysis Analysis cluster_end Outcome start N-DG-THQ + Amide Source screen_catalyst Screen Ru Catalyst & Ag Additive start->screen_catalyst screen_solvent Screen Solvents (e.g., TFE, DCE, Dioxane) screen_catalyst->screen_solvent optimize_temp Optimize Temperature (40-120 °C) screen_solvent->optimize_temp analyze Analyze Yield & Regioselectivity (LC-MS) optimize_temp->analyze decision Is C7 product >80% yield & >95:5 rr? analyze->decision success Optimized Conditions decision->success Yes failure Re-evaluate DG & Amide Source decision->failure No failure->start

Baseline Protocol for Direct C7 Amidation

This protocol is a starting point based on related transformations in the literature, particularly for indoles, and should be optimized for your specific tetrahydroquinoline substrate.[10][13]

  • Preparation: To an oven-dried reaction vial under an inert atmosphere, add the N-Directed THQ (1.0 eq.), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., TFE, 0.1 M). Then, add the sulfonyl azide (1.5 eq.).

  • Reaction: Seal the vial and place it in a preheated block at 80 °C. Stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ParameterStarting RecommendationRationale
Catalyst [Ru(p-cymene)Cl₂]₂ (5 mol%)A common and effective precursor for Ru(II)-catalyzed C-H activation.[8][10]
Additive AgSbF₆ (20 mol%)Acts as a halide scavenger to generate the active cationic catalyst.[8]
Amide Source Sulfonyl Azide (1.5 eq.)Serves as an efficient amino source for direct amidation.[13]
Solvent TFE or DCETFE can facilitate the C-H activation step; DCE is a common non-coordinating solvent.[10]
Temperature 80 °CA common starting temperature for C-H activation reactions.

References

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?[Link]

  • Aapptec. Coupling Reagents. [Link]

  • ResearchGate. (2024). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. [Link]

  • ACS Publications. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. [Link]

  • RSC Publishing. (2022). Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. [Link]

  • ACS Publications. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. [Link]

  • ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. [Link]

  • National Institutes of Health. (2020). C7-Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. [Link]

  • ACS Publications. (2023). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of 2-oxo-tetrahydroquinazolines a. [Link]

  • National Institutes of Health. (2018). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. [Link]

  • PubMed. (2020). C7-Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. [Link]

  • ACS Publications. (2018). Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines. [Link]

  • PubMed. (2015). Ruthenium-catalyzed C7 amidation of indoline C-H bonds with sulfonyl azides. [Link]

  • National Institutes of Health. (2020). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. [Link]

  • National Institutes of Health. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. [Link]

  • PubMed. (2021). Ruthenium-Catalyzed Intramolecular Arene C(sp2)-H Amidation for Synthesis of 3,4-Dihydroquinolin-2(1 H)-ones. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • InterConf. (2024). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. [Link]

Sources

Optimization

Troubleshooting N-alkylation side reactions in 7-carboxamide derivatives

Technical Support Center: Troubleshooting N-Alkylation of 7-Carboxamide Derivatives Welcome to the Advanced Synthesis Support Module. Current Topic: Optimizing N-Alkylation in Sterically Congested 7-Carboxamide Scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-Alkylation of 7-Carboxamide Derivatives

Welcome to the Advanced Synthesis Support Module. Current Topic: Optimizing N-Alkylation in Sterically Congested 7-Carboxamide Scaffolds (Indoles, Indazoles, Quinolines).

Part 1: The Diagnostic Logic (Decision Tree)

Before altering your reaction parameters, determine the precise failure mode using the logic flow below.

TroubleshootingLogic Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Outcome1 No Reaction / SM Recovery CheckLCMS->Outcome1 SM Intact Outcome2 Wrong Regioisomer (O-alkyl) CheckLCMS->Outcome2 Product Mass Correct, Wrong NMR Outcome3 Over-alkylation / Mixtures CheckLCMS->Outcome3 Mass +14/Alkyl Group Action1 Steric Hindrance Issue Switch to Mitsunobu or Increase T/Solvent Polarity Outcome1->Action1 Action2 Ambident Nucleophile Issue Switch Base (Cs2CO3) Change Solvent (DMF) Outcome2->Action2 Action3 pK_a Mismatch Control Stoichiometry Use Protecting Groups Outcome3->Action3

Figure 1: Diagnostic workflow for identifying the root cause of N-alkylation failure.

Part 2: Critical Troubleshooting (Q&A)

Issue 1: The "Ambident Nucleophile" Problem (N- vs. O-Alkylation)

Q: My LCMS shows the correct mass, but the proton NMR looks "off." Why am I getting O-alkylation instead of N-alkylation?

A: This is a classic issue with carboxamides, which are ambident nucleophiles. The oxygen atom is more electronegative (harder nucleophile), while the nitrogen is less electronegative (softer).

  • The Cause: Under neutral or weakly basic conditions, or when using "hard" electrophiles (like alkyl sulfates or simple alkyl halides) in non-polar solvents, the oxygen attack is kinetically favored. This is exacerbated in 7-carboxamide derivatives because the 7-substituent creates a "peri-interaction" (steric clash) with the N-1 or N-8 position, physically blocking the nitrogen and forcing the electrophile toward the more accessible oxygen [1].

  • The Solution: You must shift the reaction control from kinetic to thermodynamic or utilize the "Cesium Effect."

    • Switch to Cesium Carbonate (

      
      ):  Cesium has a large ionic radius and weak solvation, which creates a "naked" anion that promotes N-alkylation over O-alkylation [2].
      
    • Solvent Polarity: Use DMF or DMAc. These polar aprotic solvents stabilize the transition state for N-alkylation and solvate the cation, leaving the amide anion more reactive.

Q: How do I definitively confirm N- vs. O-alkylation?

A: Do not rely solely on Proton NMR (


H NMR). Use Carbon-13 (

NMR) or HSQC/HMBC for validation.
FeatureN-Alkylated Product (Desired)O-Alkylated Product (Imidate)

-CH

(

C)
40 – 50 ppm 60 – 70 ppm (Deshielded by Oxygen)
Carbonyl (

C)
160 – 175 ppm (Amide C=O)150 – 160 ppm (Imidate C=N)
IR Spectrum Strong C=O stretch (~1650 cm

)
C=N stretch (~1610 cm

), No C=O
Issue 2: Steric Hindrance at the 7-Position

Q: I am using standard conditions (NaH/DMF), but the reaction stalls. The 7-carboxamide group seems to be blocking the reaction.

A: The 7-carboxamide group exerts significant steric pressure on the adjacent ring nitrogen (e.g., N-1 in indoles/indazoles). This inhibits the


 approach of the electrophile.
  • The Fix (Mitsunobu Reaction): If standard alkylation fails, switch to the Mitsunobu reaction . This mechanism activates the alcohol (electrophile) rather than the nucleophile, often overcoming steric barriers because the bulky activation complex (TPP=O) breaks down in a way that pulls the reaction forward [3].

  • Alternative: If you must use alkyl halides, increase the temperature to 80–100°C and add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Part 3: Validated Experimental Protocols

Protocol A: The "Cesium Effect" Method (Primary Recommendation)

Best for: Minimizing O-alkylation and avoiding harsh bases like NaH.

  • Dissolution: Dissolve the 7-carboxamide substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: Do not use Acetone; it favors O-alkylation.

  • Base Addition: Add

    
      (2.0 – 3.0 equiv).
    
  • Activation: Stir at room temperature for 30 minutes to allow deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

    • Tip: If using a chloride, add TBAI (0.1 equiv) to accelerate the reaction.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    
Protocol B: The Mitsunobu Variation (For Sterically Hindered Substrates)

Best for: When


 fails due to the 7-substituent bulk.
  • Setup: In a dry flask under

    
    , combine the 7-carboxamide substrate (1.0 equiv), the alcohol  (R-OH, 1.5 equiv), and Triphenylphosphine (
    
    
    
    )
    (1.5 equiv) in anhydrous THF or Toluene .
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv) dropwise over 15 minutes.

    • Why dropwise? To prevent the formation of hydrazine byproducts and control the exotherm.

  • Progression: Allow to warm to room temperature and stir for 12–24 hours.

  • Troubleshooting: If no reaction occurs, switch the solvent to Toluene and heat to 80°C (this is known as the Hot Mitsunobu).

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between N- and O-alkylation pathways and how the 7-substituent influences the outcome.

ReactionPathway Substrate 7-Carboxamide Substrate Deprotonation Deprotonation (Amide Anion) Substrate->Deprotonation Base PathN Path A: N-Alkylation (Thermodynamic) Deprotonation->PathN Soft Electrophile / High Temp / Cs2CO3 PathO Path B: O-Alkylation (Kinetic) Deprotonation->PathO Hard Electrophile / Low Temp / Ag+ salts Factors Control Factors: 1. Base (Cs+ vs Na+) 2. Solvent (DMF vs THF) 3. Sterics (7-Pos) Factors->PathN Factors->PathO

Figure 2: Mechanistic divergence in amide alkylation. Path A is favored by polar aprotic solvents and soft cations (Cs+).

References

  • Keating, J. J., et al. (2021).[2] "Regioselective N-alkylation of the 1H-indazole scaffold: ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1951.[2] Link

  • Salvatore, R. N., et al. (2002).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5] Journal of Organic Chemistry, 67(19), 674-683. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Absalom, S., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of 1,2,3,4-Tetrahydroquinoline-7-carboxamide

This guide provides an in-depth technical comparison and characterization protocol for 1,2,3,4-tetrahydroquinoline-7-carboxamide (THQ-7-CA) . It is designed for medicinal chemists and analytical scientists requiring rigo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization protocol for 1,2,3,4-tetrahydroquinoline-7-carboxamide (THQ-7-CA) . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.

Executive Summary & Technical Positioning

1,2,3,4-tetrahydroquinoline-7-carboxamide is a bicyclic scaffold frequently utilized as an intermediate in the synthesis of BET bromodomain inhibitors, GPCR ligands, and kinase inhibitors. Its structural integrity is defined by the saturation of the nitrogen-containing ring and the specific regiochemistry of the amide moiety at the 7-position.

The Analytical Challenge: Distinguishing the 7-carboxamide from its regioisomer (6-carboxamide ) and its oxidized impurity (quinoline-7-carboxamide ) is the primary bottleneck in quality control. Standard LC-MS often fails to differentiate regioisomers due to identical mass-to-charge ratios (


 176.2). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for resolution.
Quick Comparison: THQ-7-CA vs. Common Alternatives
FeatureTHQ-7-CA (Target) THQ-6-CA (Isomer) Quinoline-7-CA (Impurity)
Core Structure Partially Saturated (Bicyclic)Partially Saturated (Bicyclic)Fully Aromatic (Flat)
H-8 Signal Singlet (d) (Meta coupling only)Doublet (Ortho coupling)Deshielded Doublet (>8.5 ppm)
H-6 Signal Doublet of Doublets (Ortho + Meta)Singlet (d) (Meta coupling only)Multiplet
Aliphatic Region 3 distinct multiplets (C2, C3, C4)3 distinct multipletsAbsent (All aromatic)
N-H (Ring) Broad singlet (~4-6 ppm)Broad singlet (~4-6 ppm)Absent

Structural Analysis & Predicted NMR Data

The characterization relies on the interplay between the electron-donating amine (N1) and the electron-withdrawing carboxamide (C7).

1H NMR Spectral Assignment (DMSO-d6, 400 MHz)

Note: Chemical shifts are characteristic ranges based on substituent effects on the parent tetrahydroquinoline core.

Aromatic Region (6.5 – 8.0 ppm)

This region confirms the substitution pattern.

  • H-8 (~7.1 – 7.3 ppm): Appears as a doublet (J ~ 2.0 Hz) or broad singlet.

    • Mechanistic Insight: H-8 is ortho to the carboxamide (EWG) but ortho to the cyclic amine (N1). The lack of a strong ortho proton neighbor (H-7 is substituted) prevents large splitting.

  • H-6 (~7.0 – 7.2 ppm): Appears as a doublet of doublets (dd, J ~ 8.0, 2.0 Hz) .

    • Mechanistic Insight: Couples strongly with H-5 (ortho) and weakly with H-8 (meta).

  • H-5 (~6.5 – 6.8 ppm): Appears as a doublet (J ~ 8.0 Hz) .

    • Mechanistic Insight: Located meta to the amide and meta to the amine N1, this proton is often the most shielded aromatic signal.[1]

  • CONH₂ (Amide Protons): Two broad singlets (exchangeable) typically between 7.0 – 8.0 ppm .

Aliphatic Region (1.7 – 3.3 ppm)

This region confirms the "tetrahydro" saturation.

  • H-2 (~3.2 – 3.4 ppm): Triplet/Multiplet. Deshielded by adjacent Nitrogen.[1]

  • H-4 (~2.6 – 2.8 ppm): Triplet. Benzylic position.[2]

  • H-3 (~1.8 – 2.0 ppm): Multiplet.

13C NMR Key Signals (DMSO-d6)
  • Carbonyl (C=O): ~168-170 ppm.[3][4]

  • Aromatic C-N (C8a): ~145-150 ppm (Deshielded by N).

  • Aliphatic C-N (C2): ~40-45 ppm.

Experimental Protocol: Distinguishing Isomers

The following protocol ensures the differentiation of the 7-isomer from the 6-isomer using scalar coupling analysis.

Workflow Visualization

NMR_Workflow Sample Crude Sample (THQ-7-CA) Solvent Dissolve in DMSO-d6 Sample->Solvent H1_NMR 1H NMR Acquisition (>400 MHz) Solvent->H1_NMR Analysis Aromatic Region Expansion H1_NMR->Analysis Decision Identify H-8 Splitting Analysis->Decision Res_7 Broad Singlet/Meta Doublet (CONFIRMED 7-Isomer) Decision->Res_7 J < 2.5 Hz Res_6 Large Ortho Doublet (REJECT 6-Isomer) Decision->Res_6 J > 8.0 Hz

Caption: Logic flow for distinguishing regioisomers based on H-8 multiplicity.

Step-by-Step Characterization Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform (CDCl3) may cause peak broadening of the amide protons due to hydrogen bonding or intermediate exchange rates. DMSO stabilizes the amide protons, making them distinct singlets.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 or zg.

    • Scans (NS): Minimum 16 (for high S/N ratio).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Data Processing & Analysis (The "Self-Validating" Step):

    • Step A: Verify Integration. Calibrate the aliphatic region. The integral of the H-2 triplet (approx 3.2 ppm) should be set to 2.0. This must match the integral of the H-4 triplet (approx 2.7 ppm).

    • Step B: Inspect H-8. Locate the aromatic proton closest to the amine nitrogen (usually ~7.1-7.3 ppm).

      • If 7-Carboxamide: This proton has no ortho neighbor. It will appear as a singlet or a finely split doublet (J ~ 2Hz, meta-coupling to H-6).

      • If 6-Carboxamide: The proton at position 8 has an ortho neighbor (H-7). It will appear as a clear doublet with a large coupling constant (J ~ 8-9 Hz).

  • Advanced Verification (Optional):

    • Run a 1H-1H NOESY .

    • Expectation: In the 7-carboxamide, the Amide NH2 protons should show a spatial correlation (NOE) to H-8 and H-6 . In the 6-carboxamide, the Amide NH2 would show NOE to H-5 and H-7.

Impurity Profiling: The Oxidized Analog

A common degradation product is Quinoline-7-carboxamide . This occurs if the tetrahydro- ring undergoes oxidative dehydrogenation.

Diagnostic Signal1,2,3,4-Tetrahydro- (Product)Quinoline- (Impurity)
H-2 (Aliphatic) Triplet @ ~3.3 ppmAbsent (becomes aromatic H-2 @ ~8.9 ppm)
H-3 (Aliphatic) Multiplet @ ~1.9 ppmAbsent
Aromatic Dispersion Narrow (~6.5 - 7.5 ppm)Wide (~7.5 - 9.0 ppm)

Detection Limit: Using the H-2 triplet integration vs. the Quinoline H-2 doublet (downfield ~8.9 ppm), you can quantify oxidation levels down to ~0.5% molar ratio.

References

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for substituent effects).

Sources

Comparative

Positional Isomerism in Tetrahydroquinolines: A Comparative Analysis of 7-Carboxamide versus 6-Carboxamide Derivatives on Biological Potency

Introduction The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These nitrogen-containing heterocycles are integral to numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects. The biological profile of a THQ derivative is profoundly influenced by the nature and positioning of its substituents. A subtle shift in the location of a functional group on the aromatic ring can dramatically alter the molecule's interaction with its biological target, thereby affecting its potency and selectivity.

This guide provides an in-depth technical comparison of the potency of 7-carboxamide versus 6-carboxamide tetrahydroquinolines. While direct head-to-head comparative studies on these specific positional isomers are not extensively documented in publicly available literature, we can infer valuable structure-activity relationship (SAR) insights by examining related heterocyclic systems and compiling data from various studies on substituted THQs. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the causal relationships between the isomeric position of the carboxamide group and the resulting biological activity, supported by experimental data and detailed protocols.

The Critical Role of Substituent Positioning: Insights from Tetrahydroisoquinolines

While direct comparative data for 6- and 7-carboxamide tetrahydroquinolines is sparse, a study on the closely related tetrahydroisoquinoline (THIQ) scaffold offers significant insights into the importance of substituent placement at these positions. In a study focused on developing selective antagonists for the orexin 1 (OX1) receptor, researchers systematically synthesized and evaluated a series of 6-substituted and 7-substituted THIQs.[2][3] The findings from this research provide a valuable framework for understanding the potential impact of isomeric substitution on the tetrahydroquinoline core.

The study revealed that 7-substituted tetrahydroisoquinolines exhibited potent antagonism of the OX1 receptor, indicating that the 7-position is crucial for this specific biological activity.[2][3] In contrast, the corresponding 6-substituted analogs were generally found to be inactive.[2] This stark difference in potency underscores the critical role of the substituent's spatial orientation in dictating the molecule's ability to effectively bind to its target. It is plausible that the 7-position allows for optimal interaction with a key binding pocket of the receptor, an interaction that is sterically hindered or otherwise unfavorable when the substituent is at the 6-position.

Although this study did not specifically investigate carboxamide substituents, the general principle that emerges is that the 7-position on these bicyclic heterocycles can be a more favorable site for substitution to achieve high potency for certain biological targets. This provides a strong rationale for prioritizing the synthesis and evaluation of 7-carboxamide tetrahydroquinolines in drug discovery campaigns where the target's binding site topology is unknown.

Synthesis of 6- and 7-Carboxamide Tetrahydroquinolines

The synthesis of substituted tetrahydroquinolines can be achieved through various established synthetic routes. A common approach involves the construction of the quinoline core followed by functional group manipulations. For instance, the synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline has been reported, which can then be reduced to the corresponding amine and subsequently acylated to yield the 7-carboxamide derivative.[4] A similar strategy can be employed for the synthesis of the 6-carboxamide isomer, starting from 6-nitro-tetrahydroquinoline.[4]

General Synthetic Approach:
  • Nitration: Tetrahydroquinoline is subjected to nitration to introduce a nitro group onto the aromatic ring. This reaction often yields a mixture of 6- and 7-nitro isomers, which can be separated by chromatography.[4]

  • Reduction: The separated nitro-tetrahydroquinoline isomer is then reduced to the corresponding amino-tetrahydroquinoline.

  • Amide Coupling: The amino-tetrahydroquinoline is coupled with a desired carboxylic acid or its activated derivative (e.g., acyl chloride) to form the final 6- or 7-carboxamide tetrahydroquinoline.

Comparative Biological Potency: An Inferential Analysis

Several studies have demonstrated the potent anticancer activity of various substituted tetrahydroquinoline derivatives.[4][5][6][7] For instance, certain morpholine-substituted tetrahydroquinoline derivatives have shown exceptional cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range.[4] While these studies do not directly compare the 6- and 7-carboxamide isomers, they highlight the potential of the tetrahydroquinoline scaffold to yield highly potent compounds.

Based on the insights from the tetrahydroisoquinoline study, it is hypothesized that for many biological targets, 7-carboxamide tetrahydroquinolines may exhibit greater potency compared to their 6-carboxamide counterparts. This hypothesis is rooted in the understanding that the 7-position may provide a more favorable vector for the carboxamide group to engage in critical hydrogen bonding or other interactions within the target's active site.

To definitively test this hypothesis, a systematic study involving the synthesis of a series of 6- and 7-carboxamide tetrahydroquinoline derivatives with varying amide substituents and their evaluation in a panel of relevant biological assays is warranted.

Experimental Protocols

To facilitate further research in this area, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6- and 7-carboxamide tetrahydroquinoline derivatives against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (6- and 7-carboxamide tetrahydroquinolines) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Rationale: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

Signaling Pathway

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer tetrahydroquinoline derivatives.

Experimental Workflow

Cytotoxicity_Assay_Workflow Start Start CellSeeding Seed Cancer Cells in 96-well Plate Start->CellSeeding Incubate24h Incubate for 24h CellSeeding->Incubate24h CompoundTreatment Treat with 6- and 7-Carboxamide Tetrahydroquinolines Incubate24h->CompoundTreatment Incubate48_72h Incubate for 48-72h CompoundTreatment->Incubate48_72h MTTAssay Perform MTT Assay Incubate48_72h->MTTAssay MeasureAbsorbance Measure Absorbance at 570 nm MTTAssay->MeasureAbsorbance DataAnalysis Calculate % Viability & Determine IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity assessment of tetrahydroquinoline derivatives using the MTT assay.

Conclusion

The precise positioning of a carboxamide group on the tetrahydroquinoline scaffold is a critical determinant of its biological potency. While direct comparative data for 6-carboxamide versus 7-carboxamide tetrahydroquinolines is limited, structure-activity relationship studies on the analogous tetrahydroisoquinoline system strongly suggest that the 7-position is often more favorable for achieving high potency. This is likely due to the specific spatial arrangement required for optimal interaction with the biological target.

To definitively elucidate the potency differences between these two positional isomers, a systematic synthesis and biological evaluation of a focused library of 6- and 7-carboxamide tetrahydroquinolines is essential. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to undertake such studies. A deeper understanding of the SAR of these compounds will undoubtedly accelerate the development of novel and more effective therapeutic agents based on the versatile tetrahydroquinoline scaffold.

References

  • Perrey, D. A., Decker, A. M., Li, J. X., Gilmour, B. P., Thomas, B. F., Harris, D. L., Runyon, S. P., & Zhang, Y. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709–5724. [Link]

  • Perrey, D. A., Decker, A. M., Li, J. X., Gilmour, B. P., Thomas, B. F., Harris, D. L., Runyon, S. P., & Zhang, Y. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PMC. [Link]

  • Rybczyńska, J., Szymański, J., Błaszczak-Świątkiewicz, K., & Daszkiewicz, Z. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-15. [Link]

  • Al-Ostath, A., Al-Qaisi, Z. A., El-Faham, A., & Al-Tel, T. H. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1083. [Link]

  • Leung, E., et al. (2016). Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 24(7), 1525-1535. [Link]

  • Fathy, U., Abd El Salam, H. A., Fayed, E. A., & Gouda, A. M. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 20433. [Link]

  • Gundla, R., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]

  • Farooq, M., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2710. [Link]

  • Fathy, U., Abd El Salam, H. A., Fayed, E. A., & Gouda, A. M. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC. [Link]

  • Perrey, D. A., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. ResearchGate. [Link]

  • Baell, J. B., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14591-14601. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. [Link]

  • Fathy, U., et al. (2021). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]

  • de Oliveira, C. S., et al. (2021). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. ResearchGate. [Link]

  • da Silva, G. N., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13196-13224. [Link]

  • Kumar, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-18. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of tetrahydroquinoline amides

Comparative Guide: Mass Spectrometry Fragmentation of Tetrahydroquinoline Amides Executive Summary This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-acyl-1,2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Fragmentation of Tetrahydroquinoline Amides

Executive Summary This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-acyl-1,2,3,4-tetrahydroquinolines (THQ amides) versus their structural isomers, N-acyl-1,2,3,4-tetrahydroisoquinolines (THIQ amides) .

In drug discovery, these scaffolds are ubiquitous "privileged structures." However, their identical molecular formulas (isobaric) make them indistinguishable by low-resolution MS (MS1). Structural elucidation requires Tandem MS (MS/MS) to exploit distinct fragmentation pathways. This guide establishes the Retro-Diels-Alder (RDA) reaction as the primary diagnostic discriminator: while THIQ amides readily undergo RDA, THQ amides are mechanistically precluded from this pathway, favoring alternative ring-opening mechanisms.

Mechanistic Deep Dive: The Causality of Fragmentation

To interpret the spectra accurately, one must understand the gas-phase ion chemistry driving the fragmentation. The fragmentation of these amides proceeds in two distinct stages: Amide Activation (common to both) and Scaffold Disassembly (diagnostic).

Stage 1: Amide Bond Cleavage (The Common Pathway)

Both THQ and THIQ amides possess an exocyclic amide bond. Under Electrospray Ionization (ESI), protonation occurs preferentially at the amide oxygen (the site of highest proton affinity).

  • Mechanism: The protonated molecular ion

    
     undergoes inductive cleavage or a McLafferty-type rearrangement (if an alkyl chain >C3 is present).
    
  • Result: Neutral loss of the acyl group (as a ketene or carboxylic acid).

  • Ion Observed: The formation of the protonated amine core ion

    
    .
    
    • THQ Amide

      
       THQ Cation (
      
      
      
      134 for unsubstituted core).
    • THIQ Amide

      
       THIQ Cation (
      
      
      
      134 for unsubstituted core).

Critical Insight: At this stage, the isomers are still isobaric. Differentiation relies entirely on the secondary fragmentation of these core ions (Stage 2).

Stage 2: Scaffold Disassembly (The Diagnostic Pathway)

This is where the structural topology dictates the fragmentation fate.

A. The Alternative: Tetrahydroisoquinoline (THIQ) – The RDA Pathway The THIQ scaffold contains a non-conjugated double bond relative to the nitrogen in the fused ring system (specifically, the fused benzene ring acts as the "ene" component).

  • Reaction: Retro-Diels-Alder (RDA) reaction.[1]

  • Mechanism: The heterocyclic ring cleaves at the C3-C4 bond and the C1-N bond.

  • Diagnostic Signal: A massive loss of 42 Da (neutral imine) or 28 Da (ethylene), depending on the specific substitution and charge localization. For unsubstituted THIQ, the loss of C

    
    H
    
    
    
    (28 Da) is the hallmark, generating a resonance-stabilized quinoid ion.

B. The Product: Tetrahydroquinoline (THQ) – The Ring Fission Pathway In 1,2,3,4-THQ, the nitrogen is directly attached to the benzene ring.

  • RDA Blockade: A true RDA reaction would require breaking the C-C bond within the fused benzene ring or disrupting the aromatic sextet, which is energetically prohibitive (

    
     kcal/mol barrier).
    
  • Mechanism: Instead of RDA, the THQ cation undergoes benzylic cleavage or ring opening via hydrogen transfer.

  • Diagnostic Signal:

    • Loss of Methyl Radical (15 Da): From the C2/C3/C4 positions if substituted.

    • Loss of Alkene (e.g., Propene): Via complex ring opening, but distinctly NOT the clean ethylene loss seen in THIQs.

    • Survivability: The THQ core is generally more robust; the

      
       ion often remains the base peak, whereas the THIQ core fragments further.
      

Comparative Analysis: THQ vs. THIQ Amides

The following table summarizes the diagnostic differences observed in ESI-MS/MS (Collision Energy: 20-35 eV).

FeatureTetrahydroquinoline (THQ) Amides Tetrahydroisoquinoline (THIQ) Amides
Primary Loss (Low CE) Acyl group (Ketene/Acid)Acyl group (Ketene/Acid)
Dominant Mechanism Inductive Cleavage / H-TransferRetro-Diels-Alder (RDA)
Diagnostic Neutral Loss

(CH

),

(Ethyl)

(C

H

)
,

(Imine)
Base Peak (High CE) Intact Core Cation (

)
RDA Fragment Ion
Ring Stability High (Aromatic N-conjugation)Low (Susceptible to RDA)
Key Differentiator Absence of RDA fragmentsPresence of intense RDA fragments

Experimental Workflow (Self-Validating)

To ensure reproducible differentiation, follow this standardized LC-MS/MS protocol.

Step 1: Sample Preparation

  • Dissolve 1 mg of analyte in MeOH:H

    
    O (50:50) + 0.1% Formic Acid.
    
  • Final concentration: 1

    
    g/mL. Why: Prevents space-charge effects in the ion trap/quadrupole.
    

Step 2: Source Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V. Why: High enough to aid transmission, low enough to prevent in-source fragmentation of the labile amide bond.

  • Source Temp: 120°C; Desolvation Temp: 350°C.

Step 3: MS/MS Acquisition (The Validation Loop)

  • Precursor Selection: Isolate

    
    .
    
  • Energy Ramp: Acquire spectra at stepped Collision Energies (CE): 10, 20, and 40 eV.

    • 10 eV: Confirms the molecular ion (minimal fragmentation).

    • 20 eV: Cleaves the amide bond (generates Core Ion).

    • 40 eV: Fragments the core (Generates Diagnostic Ions).

  • Validation Check: If the spectrum at 40 eV shows a dominant loss of 28 Da from the core mass, the sample is THIQ . If the core remains stable or loses small alkyls (15 Da), it is THQ .

Visualization of Pathways

The following diagrams illustrate the divergent fragmentation pathways.

Diagram 1: The Divergent Fragmentation Workflow

FragmentationPathways Precursor Precursor Ion [M+H]+ CoreIon Core Amine Ion (Loss of Acyl Group) Precursor->CoreIon  Amide Cleavage (Low CE)   THIQ_Node THIQ Core (Isoquinoline Scaffold) CoreIon->THIQ_Node  Isomer A   THQ_Node THQ Core (Quinoline Scaffold) CoreIon->THQ_Node  Isomer B   RDA_Product RDA Fragment (Loss of C2H4 / -28 Da) THIQ_Node->RDA_Product  Retro-Diels-Alder (Favored)   RingOpen_Product Ring Fission (Loss of CH3 / -15 Da) THQ_Node->RingOpen_Product  Homolytic Cleavage (High Energy)  

Caption: Divergent MS/MS pathways. THIQ amides follow the RDA pathway (Red), while THQ amides resist RDA, favoring alkyl loss (Yellow).

Diagram 2: Decision Tree for Structural Identification

DecisionTree Start Unknown Amide Isomer (MS2 Spectrum) Check1 Identify Core Ion (M - Acyl Group) Start->Check1 Check2 Analyze Core Fragmentation (High CE) Check1->Check2 Decision Loss of 28 Da (C2H4) Observed? Check2->Decision Result_THIQ Identify as: Tetrahydroisoquinoline (THIQ) Decision->Result_THIQ  YES (RDA)   Result_THQ Identify as: Tetrahydroquinoline (THQ) Decision->Result_THQ  NO (Stable Core)  

Caption: Logical decision tree for distinguishing THQ and THIQ amides based on secondary fragmentation.

References

  • Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Scientific Reports. (2020).[3] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Nature.com. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Natural Product Reports. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. Retrieved from [Link]

Sources

Comparative

Comparative Molecular Docking of Tetrahydroquinoline-7-carboxamide Ligands: A Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive analysis of the comparative molecular docking of tetrahydroquinoline-7-carboxamide ligands, a chemical scaffold of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the comparative molecular docking of tetrahydroquinoline-7-carboxamide ligands, a chemical scaffold of significant interest in contemporary drug discovery. We will explore the nuances of performing and interpreting these computational studies, grounded in established scientific principles and supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for the rational design of novel therapeutics.

Introduction: The Therapeutic Potential of Tetrahydroquinoline-7-carboxamides

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The incorporation of a carboxamide moiety at the 7-position has been shown to be a critical pharmacophoric feature, often enhancing binding affinity and modulating selectivity for various protein targets. These derivatives have demonstrated promise in oncology, neurodegenerative diseases, and infectious diseases, primarily by targeting key proteins such as kinases, tubulin, and enzymes involved in amyloid-beta (Aβ) aggregation.

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of these ligands within a target protein's active site. By comparing the docking poses and scores of a series of analogues, researchers can elucidate structure-activity relationships (SAR) and prioritize compounds for synthesis and further biological evaluation. This guide will walk through the process of a comparative docking study, using tubulin and Abl kinase as exemplary targets.

Methodology: A Validated Approach to Comparative Docking

A robust and reproducible docking protocol is the cornerstone of any meaningful comparative analysis. The following workflow outlines the key steps and considerations for a rigorous study.

Experimental Workflow: Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (e.g., PDB: 1SA0 for Abl Kinase) LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) PDB->LigandPrep ReceptorPrep 3. Receptor Preparation (Remove water, add hydrogens, assign charges) LigandPrep->ReceptorPrep GridGen 4. Grid Box Generation (Define docking search space) ReceptorPrep->GridGen Docking 5. Molecular Docking (e.g., AutoDock Vina) GridGen->Docking Scoring 6. Pose Scoring & Clustering (Binding Affinity Estimation) Docking->Scoring PoseAnalysis 7. Binding Mode Analysis (Interaction analysis) Scoring->PoseAnalysis Comparison 8. Comparative Analysis (SAR elucidation) PoseAnalysis->Comparison Validation 9. Correlation with Experimental Data Comparison->Validation G BCR_ABL BCR-Abl (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., STAT5, Ras) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation LigandA Ligand A (THQ-7-carboxamide) LigandA->BCR_ABL Inhibition

Caption: Inhibition of the BCR-Abl signaling pathway by a tetrahydroquinoline-7-carboxamide ligand.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery for the rapid evaluation of ligand series and the generation of testable hypotheses. By systematically comparing the predicted binding modes and affinities of tetrahydroquinoline-7-carboxamide derivatives against relevant therapeutic targets, researchers can gain valuable insights into the structural requirements for potent and selective inhibition. The methodologies and analyses presented in this guide provide a framework for conducting such studies with scientific rigor, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Dymock, B. W. (2021). The continuing rise of the tetrahydroquinolines in medicinal chemistry. Future Medicinal Chemistry, 13(15), 1335-1338. [Link]

  • Karthikeyan, C., & Trivedi, P. (2016). Tetrahydroquinoline: A privileged scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 59(23), 10461-10497. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline-7-carboxamide

This guide serves as a definitive operational manual for the safe handling of 1,2,3,4-Tetrahydroquinoline-7-carboxamide . As a research-grade intermediate, this compound often lacks comprehensive, substance-specific safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling of 1,2,3,4-Tetrahydroquinoline-7-carboxamide . As a research-grade intermediate, this compound often lacks comprehensive, substance-specific safety datasets found for commodity chemicals. Therefore, this protocol applies Structure-Activity Relationship (SAR) safety logic, deriving precautions from the parent heterocycle (1,2,3,4-tetrahydroquinoline) and analogous amide derivatives.

Status : Research Chemical (Substance not fully tested). Default Hazard Assumption : Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral).

Part 1: Emergency Snapshot & Risk Assessment

Immediate Action Protocol In the event of exposure, execute these steps immediately before seeking medical review.

Exposure RouteImmediate ActionCritical Contraindication
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).DO NOT return to the contamination zone without SCBA.
Skin Contact Brush off dry powder. Flush with water for 15+ mins. Remove contaminated clothing.DO NOT use solvents (ethanol/DMSO) to clean skin; they increase absorption.
Eye Contact Rinse cautiously with water for 15 mins. Lift eyelids occasionally.DO NOT rub eyes. Mechanical abrasion from crystals causes corneal damage.
Ingestion Rinse mouth with water. Call a Poison Center.DO NOT induce vomiting unless instructed by medical professionals.
Hazard Identification (SAR-Derived)
  • Signal Word : WARNING

  • Likely GHS Classifications :

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.

    • H302 : Harmful if swallowed (inferred from quinoline backbone toxicity).

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required protection based on the specific laboratory activity. This is a self-validating system : if the engineering control (e.g., Fume Hood) fails or is unavailable, the PPE requirement escalates automatically.

PPE Decision Logic

PPE_Decision_Tree cluster_0 Risk Level cluster_1 Required PPE Configuration Activity Laboratory Activity Low Low Risk (Closed Vial/Storage) Activity->Low Inventory Med Medium Risk (Weighing/Transfer) Activity->Med Synthesis/Prep High High Risk (Spill Cleanup/Aerosol) Activity->High Accident/Spill Basic Standard: Lab Coat, Safety Glasses, Nitrile Gloves (0.11mm) Low->Basic Enhanced Enhanced: Fume Hood REQUIRED, Double Nitrile or Neoprene, Goggles Med->Enhanced Critical Critical: N95/P100 Respirator, Tyvek Sleeves/Suit, Double Gloves (Long Cuff) High->Critical

Figure 1: PPE escalation logic based on operational risk levels.

Technical Specifications for PPE

Select materials based on chemical resistance to the solvent used (as the solid itself is less permeating until dissolved).

PPE ComponentMaterial StandardSpecification / Rationale
Gloves (Primary) Nitrile Rubber Thickness :

0.11 mm (4 mil). ** Rationale**: Excellent resistance to solid particulates. Change every 2 hours or immediately upon splash.
Gloves (Secondary) Laminate / Neoprene Requirement : Use as an outer layer if dissolved in DCM or DMF. Rationale : Nitrile degrades rapidly in halogenated solvents.
Respiratory N95 / P2 / P3 Requirement : Required only if handling outside a fume hood (e.g., balance enclosure failure). Rationale : Prevents inhalation of fine crystalline dust.
Eye Protection Chemical Goggles Requirement : ANSI Z87.1+ (Impact & Splash). Rationale : Safety glasses are insufficient for fine powders which can bypass side shields.

Part 3: Operational Handling Protocols

Weighing and Transfer (The Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid 1,2,3,4-Tetrahydroquinoline-7-carboxamide from the stock container to the reaction vessel due to static-induced dust generation.

Protocol:

  • Engineering Control : All weighing must be performed inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Control : Use an ionizing bar or anti-static gun if the powder is "fly-away."

  • Technique :

    • Place a tared vial inside the hood.

    • Transfer solid using a disposable spatula.

    • Cap the vial inside the hood before moving it to the balance if the balance is external (though an internal balance is preferred).

    • Wipe the exterior of the stock container with a damp Kimwipe before returning to storage.

Reaction Setup & Monitoring

Once dissolved, the hazard profile shifts to include the solvent's properties.

  • Solubility Note : Tetrahydroquinoline derivatives are often lipophilic. Common solvents include Dichloromethane (DCM), DMSO, or Ethyl Acetate.

  • Heating : If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor escape.

Decontamination & Disposal

Do not wash down the drain. Quinoline derivatives can be harmful to aquatic life (Aquatic Chronic 3 for the parent).

  • Solid Waste : Collect contaminated gloves, paper towels, and weigh boats in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste : All reaction mixtures must go into the "Organic Solvent Waste" stream (Halogenated or Non-Halogenated depending on solvent).

  • Spill Cleanup :

    • Don "Critical" PPE (see Matrix).

    • Cover spill with a wet paper towel (to prevent dust).

    • Scoop up damp material into a waste jar.

    • Clean surface with soap and water (2x).

Operational Workflow Diagram

Handling_Workflow cluster_safety Safety Checkpoints Start Start: Retrieve Stock Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Weigh Weighing Process (Inside Hood / Anti-static) Check->Weigh Dissolve Solubilization (Solvent Hazard Active) Weigh->Dissolve React Reaction / Experiment Dissolve->React Waste Disposal (Organic Waste Stream) React->Waste

Figure 2: Step-by-step operational workflow ensuring containment at every stage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

Sources

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